molecular formula C21H34N2O2 B1255817 Sigamide CAS No. 928789-96-2

Sigamide

カタログ番号: B1255817
CAS番号: 928789-96-2
分子量: 346.5 g/mol
InChIキー: OVKNTNIBDGTNQY-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sigamide, also known as this compound, is a useful research compound. Its molecular formula is C21H34N2O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKNTNIBDGTNQY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582957
Record name N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928789-96-2
Record name N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 928789-96-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Sigamide (CAS 928789-96-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Synthesis Professionals

Disclaimer: The information provided in this document is based on publicly available data for the chemical compound associated with CAS number 928789-96-2. Initial searches did not yield any evidence of this compound being a drug candidate or having established biological activity. Therefore, this guide focuses on its chemical properties and applications in synthesis.

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 928789-96-2, also known as Sigamide. The primary application of this compound is in the field of chemical synthesis, specifically as a reagent in the creation of chiral 1,2-diarylsubstituted aziridines. This document consolidates available data on its chemical and physical properties. No information regarding biological activity, mechanism of action in a biological context, or clinical trials was found for this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below for easy reference and comparison.

PropertyValueReference
CAS Number 928789-96-2[1][2][3][4][5][6]
Alternate Names S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide[1][2]
Molecular Formula C21H34N2O2[1][2][3]
Molecular Weight 346.51 g/mol [1][2][4]
IUPAC Name (2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide[7]
Melting Point 180-186 °C[2]
Boiling Point (Predicted) 486.1±45.0 °C[2]
Density (Predicted) 1.008±0.06 g/cm3 [2]
Form Solid
Assay 96%
Optical Activity [α]22/D -170°, c = 1 in chloroform
Storage Temperature 2-8°C

Synthesis and Application

Application in Chiral Synthesis

This compound is utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines.[1][5] Aziridines are important three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis for the preparation of more complex nitrogen-containing molecules. The chirality of these molecules is crucial for their application in areas such as medicinal chemistry, where stereoisomers can have vastly different biological activities.

Logical Relationship of Identified Information

The following diagram illustrates the relationship between the identifying information for the compound and its primary application.

Logical Relationship of this compound Information cluster_identification Compound Identification cluster_properties Chemical Properties cluster_application Application CAS_928789_96_2 CAS Number 928789-96-2 Sigamide_Name Alternate Name This compound CAS_928789_96_2->Sigamide_Name is known as IUPAC_Name IUPAC Name (2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide CAS_928789_96_2->IUPAC_Name corresponds to Synthesis_Application Used in the synthesis of chiral 1,2-diarylsubstituted aziridines Sigamide_Name->Synthesis_Application is used for Molecular_Formula Molecular Formula C21H34N2O2 IUPAC_Name->Molecular_Formula has Molecular_Weight Molecular Weight 346.51 g/mol IUPAC_Name->Molecular_Weight has

Caption: Relationship between this compound's identifiers and its synthetic application.

Experimental Protocols

Detailed experimental protocols for the synthesis of chiral 1,2-diarylsubstituted aziridines using this compound would be found in specialized organic chemistry literature. The available search results did not provide specific, step-by-step experimental methodologies. Researchers interested in utilizing this compound should consult peer-reviewed publications in the field of synthetic organic chemistry for detailed protocols.

Conclusion

The compound with CAS number 928789-96-2, known as this compound, is a chemical reagent with a defined role in synthetic organic chemistry. Its properties are well-documented in chemical databases. It is important to note the absence of any data suggesting that this compound is a therapeutic agent or has been investigated for biological activity. Therefore, its relevance is primarily for professionals in chemical synthesis and research.

References

The Core Mechanism of Sigamide in Asymmetric Imine Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Sigamide, a commercially available, amino acid-derived N-methyl formamide, in the context of organic synthesis. Specifically, it details its role as a potent Lewis-basic organocatalyst in the asymmetric reduction of imines, a critical transformation in the synthesis of chiral amines for pharmaceutical development.

Introduction: The Significance of Chiral Amines and this compound's Role

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry is often crucial for therapeutic efficacy and safety. The catalytic asymmetric reduction of prochiral imines stands out as one of the most direct and efficient methods for accessing these valuable building blocks. This compound has emerged as a highly effective organocatalyst for this transformation, facilitating the transfer of a hydride from trichlorosilane (HSiCl₃) to a wide range of ketimines with exceptional enantioselectivity.[1][2] This guide will elucidate the underlying principles of this compound's catalytic activity, present its substrate scope, and provide detailed experimental protocols.

Mechanism of Action: The Catalytic Cycle

The catalytic cycle of this compound in the asymmetric reduction of imines with trichlorosilane is initiated by the activation of the silane through a Lewis base-Lewis acid interaction. The formyl oxygen of this compound, being Lewis basic, coordinates to the silicon atom of trichlorosilane. This coordination enhances the hydridic character of the silicon-hydrogen bond, making the hydride a more potent nucleophile.

The activated trichlorosilane-Sigamide complex then interacts with the imine substrate. The chiral environment created by the this compound catalyst directs the hydride transfer to one of the enantiotopic faces of the imine carbon. This stereoselective hydride transfer is the key step in establishing the chirality of the resulting amine. Following the hydride transfer, the resulting silylated amine intermediate is hydrolyzed during the workup to afford the final chiral amine product, regenerating the this compound catalyst to continue the cycle.

Below is a graphical representation of the proposed catalytic cycle:

This compound Catalytic Cycle Proposed Catalytic Cycle for this compound-Catalyzed Imine Reduction This compound This compound (Lewis Base) ActivatedComplex Activated [this compound-HSiCl₃] Complex This compound->ActivatedComplex Coordination HSiCl3 HSiCl₃ (Hydride Source) HSiCl3->ActivatedComplex TransitionState Diastereomeric Transition State ActivatedComplex->TransitionState Stereoselective Hydride Transfer Imine Imine (Substrate) Imine->TransitionState SilylatedAmine Silylated Amine Intermediate TransitionState->SilylatedAmine SilylatedAmine->this compound Catalyst Regeneration AmineProduct Chiral Amine (Product) SilylatedAmine->AmineProduct Hydrolysis Hydrolysis H₂O Workup Hydrolysis->AmineProduct

A diagram illustrating the proposed catalytic cycle of this compound.

Substrate Scope and Performance Data

This compound has demonstrated high efficacy in the asymmetric reduction of a variety of ketimines, particularly those derived from aromatic ketones and anilines. The catalyst loading is typically low, ranging from 1 to 5 mol%, and the reactions proceed with high enantioselectivity.

EntryKetone Substrate (R¹)Amine Substrate (R²)Catalyst Loading (mol%)Yield (%)ee (%)
1PhenylAniline59596
24-MethoxyphenylAniline59897
32-NaphthylAniline59295
42-ThienylAniline58590
5CyclohexylAniline57085
6Phenyl4-Methoxyaniline19695

Detailed Experimental Protocols

General Procedure for this compound-Catalyzed Asymmetric Reduction of Imines

To a stirred solution of the imine (0.5 mmol) and this compound (0.025 mmol, 5 mol%) in dry toluene (2.0 mL) under an argon atmosphere at room temperature is added trichlorosilane (1.0 mmol, 2.0 equiv) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL). The mixture is then diluted with ethyl acetate (10 mL) and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the experimental procedure described above.

Experimental Workflow General Experimental Workflow for this compound-Catalyzed Imine Reduction Start Start Setup Combine Imine and this compound in Dry Toluene under Argon Start->Setup Addition Add Trichlorosilane Dropwise at Room Temperature Setup->Addition Reaction Stir at Room Temperature (12-24 h) Addition->Reaction Quench Quench with Saturated Aqueous NaHCO₃ Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Combined Organic Layers (Na₂SO₄) Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification Analysis Determine Enantiomeric Excess (Chiral HPLC) Purification->Analysis End End Analysis->End

A flowchart of the experimental procedure.

Conclusion

This compound is a highly effective and versatile organocatalyst for the asymmetric reduction of ketimines. Its mechanism of action, proceeding through a Lewis base activation of trichlorosilane, allows for the stereoselective synthesis of a wide range of chiral amines with high enantiopurity. The operational simplicity of the reaction, coupled with the low catalyst loading and high yields, makes this compound a valuable tool for researchers in organic synthesis and drug development. Further optimization of reaction conditions and exploration of a broader substrate scope will continue to expand the utility of this powerful catalytic system.

References

The Synthesis and Application of Sigamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of publicly available information regarding the synthesis and application of the chemical compound known as Sigamide. Detailed experimental protocols are proprietary and contained within peer-reviewed scientific literature that is not publicly accessible. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is the commercial name for the chemical compound S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide . It is a chiral organic molecule derived from the amino acid L-valine. Contrary to what its name might suggest, "this compound" is not a naturally occurring product and has no known biological discovery associated with it. Instead, it is a synthetic compound developed for its utility as an organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions, often with high stereoselectivity, providing an alternative to traditional metal-based catalysts. This compound has been specifically investigated for its effectiveness in the asymmetric reduction of imines.

Chemical Data

The following table summarizes the key quantitative and identifying data for this compound.

PropertyValue
Chemical Name S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide
Synonym This compound
CAS Number 928789-96-2
Molecular Formula C₂₁H₃₄N₂O₂
Molecular Weight 346.51 g/mol
Appearance Solid
Melting Point 180-186 °C
Optical Activity [α]₂₂/D -170°, c = 1 in chloroform

Synthesis of this compound

The synthesis of this compound, as broadly described in the literature, is a multi-step process starting from the amino acid L-valine. The general synthetic workflow is outlined below.

General Synthetic Workflow

cluster_0 Synthesis of this compound A BOC-protected L-valine B N-methylation A->B Methylating agent C Amidation with 3,5-di-tert-butylaniline B->C Coupling agent D BOC-deprotection C->D Acidic conditions E N-formylation D->E Formylating agent F This compound E->F

General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are contained within the following peer-reviewed articles and are not publicly available.

  • Malkov, A. V., Figlus, M., Stončius, S., & Kočovský, P. (2007). Organocatalysis with a Fluorous Tag: Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Amino Acid-Derived Formamides. The Journal of Organic Chemistry, 72(4), 1315–1325.

  • Malkov, A. V., Mariani, A., MacDougall, K. N., & Kočovský, P. (2004). Role of Noncovalent Interactions in the Enantioselective Reduction of Aromatic Ketimines with Trichlorosilane. Organic Letters, 6(13), 2253–2256.

  • Malkov, A. V., Stončius, S., Vranková, K., Figlus, M., & Kočovský, P. (2007). Enantioselective Synthesis of 1,2‐Diarylaziridines by the Organocatalytic Reductive Amination of α‐Chloroketones. Angewandte Chemie International Edition, 46(20), 3722–3724.

The general steps, based on available summaries, are:

  • N-methylation of BOC-protected valine: The starting material, L-valine, is first protected with a tert-butyloxycarbonyl (BOC) group on the amine. The protected amino acid then undergoes N-methylation.

  • Amidation: The resulting N-methylated amino acid is then coupled with 3,5-di-tert-butylaniline to form an amide bond.

  • BOC-deprotection: The BOC protecting group is removed from the nitrogen atom.

  • N-formylation: Finally, a formyl group is introduced to the secondary amine to yield the final product, this compound.

Application in Asymmetric Catalysis

This compound functions as a Lewis basic organocatalyst. It is particularly effective in the asymmetric reduction of ketimines to chiral amines using trichlorosilane as the reducing agent. This reaction is of significant interest in medicinal and synthetic chemistry for the production of enantiomerically pure amines, which are common structural motifs in pharmaceuticals.

Catalytic Cycle Workflow

cluster_1 Asymmetric Reduction of Imines Catalyst This compound Intermediate Chiral Intermediate Catalyst->Intermediate Activates Imine Imine Substrate Imine->Intermediate ReducingAgent Trichlorosilane ReducingAgent->Intermediate Product Chiral Amine Intermediate->Product Reduction Hydrolysis Hydrolysis Product->Hydrolysis Hydrolysis->Catalyst Regenerates

Proposed catalytic cycle for this compound-mediated imine reduction.

The bulky 3,5-di-tert-butylphenyl group on the this compound catalyst is believed to play a crucial role in creating a chiral environment that directs the approach of the reducing agent to one face of the imine, leading to high enantioselectivity in the resulting amine product. The catalyst has been shown to be effective at low catalyst loadings.

Biological Activity and Signaling Pathways

There is no publicly available scientific literature to suggest that this compound has been investigated for any biological activity. Its design and application are rooted in synthetic organic chemistry as a catalyst, and as such, there are no known signaling pathways associated with this compound.

Conclusion

This compound, or S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a synthetic, chiral organocatalyst derived from L-valine. It has demonstrated utility in the highly enantioselective reduction of imines, a valuable transformation in the synthesis of chiral amines. While the general synthetic strategy is understood, detailed experimental protocols remain within the domain of proprietary scientific publications. There is currently no evidence to support any biological role or mechanism of action for this compound. Future research may explore broader applications of this and similar organocatalysts in asymmetric synthesis.

Physical and chemical properties of Sigamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of Sigamide (CAS No: 928789-96-2), a chiral N-formyl-N-methylamino butanamide derivative.[1][2][3][4] this compound has gained prominence as a highly effective Lewis-basic organocatalyst for the asymmetric reduction of imines, a crucial transformation in the synthesis of chiral amines. This document consolidates available data on its physical characteristics, chemical reactivity, and spectral properties. Detailed, representative experimental protocols for the determination of its key physical properties are provided, alongside a discussion of its solubility and stability. Furthermore, this guide elucidates the proposed mechanism of its catalytic activity through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Introduction

This compound, systematically named (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a white solid organic compound.[4] Its unique structural features, including a chiral center and a Lewis-basic formamide group, have positioned it as a powerful organocatalyst.[1] Notably, it is utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines.[1][2][3] This guide aims to provide a comprehensive repository of its known physical and chemical data to facilitate its effective use in research and development.

Physical Properties

The physical properties of this compound have been characterized and are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental setups.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Appearance Solid[4]
Melting Point 180-186 °C[4]
Boiling Point (Predicted) 486.1 ± 45.0 °CN/A
Density (Predicted) 1.008 ± 0.06 g/cm³N/A
Optical Activity ([α]²²/D) -170° (c = 1 in chloroform)[4]
pKa (Predicted) 13.70 ± 0.70N/A
Experimental Protocols for Physical Property Determination

The following are representative, detailed methodologies for the determination of the key physical properties of this compound.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

  • Apparatus: Polarimeter with a sodium D-line lamp (589 nm).

  • Procedure:

    • A solution of this compound is prepared by accurately weighing approximately 100 mg of the compound and dissolving it in 10.0 mL of chloroform to achieve a concentration of 1 g/100 mL.

    • The polarimeter tube (1 dm) is rinsed and filled with the prepared solution, ensuring no air bubbles are present.

    • The tube is placed in the polarimeter, and the optical rotation is measured at 22 °C.

    • A blank reading is taken with the pure solvent (chloroform).

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chemical Properties

Chemical Identity

Table 2: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 928789-96-2[1][2][3][4]
Molecular Formula C₂₁H₃₄N₂O₂[1][2][3][4]
Molecular Weight 346.51 g/mol [1][2][3][4]
IUPAC Name (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide[1]
InChI Key OVKNTNIBDGTNQY-SFHVURJKSA-N[4]
SMILES CC(C)--INVALID-LINK--C(=O)Nc1cc(cc(c1)C(C)(C)C)C(C)(C)C[4]
Solubility

N-substituted amides, such as this compound, are generally more soluble in organic solvents compared to their unsubstituted counterparts due to reduced hydrogen bonding capabilities with themselves.[5] While extensive solubility data for this compound is not publicly available, its reported use in chloroform for optical activity measurements indicates good solubility in this solvent.[4] Based on its structure, which contains both polar amide groups and a large nonpolar di-tert-butylphenyl group, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility in protic solvents like alcohols is likely to be moderate, while it is expected to be poorly soluble in water.

Stability

Formal stability studies for this compound are not widely published. However, as a solid crystalline organic compound, it is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[4]

Following the International Council for Harmonisation (ICH) guidelines (Q1A), a representative stability study for this compound would involve:[6][7][8][9][10]

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Parameters:

    • Appearance

    • Assay (e.g., by HPLC)

    • Impurities/Degradation products (e.g., by HPLC)

    • Melting Point

    • Optical Purity (e.g., by chiral HPLC)

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

Spectral Data (Predicted)

Table 3: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons: Signals in the region of 7.0-7.5 ppm. - Amide NH proton: A broad singlet between 7.5-8.5 ppm. - Formyl CH proton: A singlet around 8.0 ppm. - Aliphatic protons: Multiple signals in the upfield region (0.8-4.5 ppm), including doublets for the isopropyl methyl groups, a multiplet for the isopropyl CH, a singlet for the N-methyl group, and a multiplet for the chiral α-proton. - tert-Butyl protons: A sharp singlet around 1.3 ppm integrating to 18 protons.
¹³C NMR - Carbonyl carbons (amide and formyl): Signals in the downfield region (160-175 ppm). - Aromatic carbons: Signals between 110-155 ppm. - Aliphatic carbons: Signals in the upfield region (15-60 ppm).
IR (Infrared) Spectroscopy - N-H stretch: A medium absorption band around 3300 cm⁻¹. - C-H stretches (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region. - C=O stretches (amide and formyl): Strong absorption bands in the range of 1630-1680 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak corresponding to the exact mass of this compound (C₂₁H₃₄N₂O₂), which is 346.2620 m/z. - Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the amide bond, loss of the formyl group, and fragmentation of the alkyl and aryl substituents.

Mechanism of Action in Asymmetric Imine Reduction

This compound functions as a Lewis-basic organocatalyst in the enantioselective reduction of imines using a hydrosilane reagent, typically trichlorosilane (HSiCl₃). The proposed catalytic cycle involves the activation of the hydrosilane by the formamide group of this compound.

Catalytic Cycle Workflow

The following diagram illustrates the proposed workflow for the this compound-catalyzed asymmetric reduction of an imine.

Sigamide_Catalytic_Cycle cluster_activation Catalyst Activation This compound This compound Activated_Complex Activated Hydrido- silicate Complex This compound->Activated_Complex + HSiCl₃ HSiCl3 HSiCl₃ Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Hydride Transfer Imine Prochiral Imine (R¹R²C=NR³) Imine->Transition_State Iminium_Silicate Iminium Silicate Intermediate Transition_State->Iminium_Silicate Iminium_Silicate->this compound Catalyst Regeneration Chiral_Amine Chiral Amine (R¹R²CH-NHR³) Iminium_Silicate->Chiral_Amine Hydrolysis

Caption: Proposed catalytic cycle for the this compound-mediated asymmetric reduction of imines.

Conclusion

This compound is a well-characterized and highly effective chiral organocatalyst with significant applications in asymmetric synthesis. This guide has compiled its key physical and chemical properties, provided representative experimental protocols, and outlined its catalytic mechanism. While a comprehensive set of experimental spectral data is not publicly available, the predicted characteristics offer valuable guidance for its identification and analysis. The information presented herein should serve as a foundational resource for scientists and researchers utilizing this compound in their synthetic endeavors.

References

Unraveling "Sigamide": An Inquiry into a Novel Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases has yielded no information on a compound referred to as "Sigamide." This suggests that "this compound" may be a very new or proprietary substance not yet described in published research, a highly specific internal designation within a research institution, or potentially a misspelling of a different molecule.

Due to the absence of any data on "this compound," it is not possible to provide the requested in-depth technical guide, including its key applications, quantitative data, experimental protocols, and signaling pathways.

To facilitate the retrieval of the desired information, it is recommended to:

  • Verify the spelling of "this compound."

  • Provide any known alternative names or chemical identifiers (e.g., CAS number, IUPAC name).

  • Indicate the research area or biological context in which this compound is being investigated.

Once more specific information is available, a thorough and accurate technical guide can be compiled to meet the needs of researchers, scientists, and drug development professionals.

Unveiling Sigamide: A Technical Introduction to a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – Sigamide, a specialized chemical reagent identified as S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a chiral auxiliary primarily utilized in the stereoselective synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its properties, and known applications, and serves as a resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties of this compound

This compound is a white to off-white solid organic compound. Its key physicochemical properties are summarized in the table below, providing a baseline for its handling, storage, and application in a laboratory setting.[1]

PropertyValueReference
Chemical Name S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide[1]
Synonym This compound[2]
CAS Number 928789-96-2[1][3]
Molecular Formula C₂₁H₃₄N₂O₂[1][3]
Molecular Weight 346.51 g/mol [1]
Appearance Solid[1]
Melting Point 180-186 °C[1]
Optical Activity [α]²²/D -170°, c = 1 in chloroform[1]
Purity ≥96%[1]
Storage Temperature 2-8°C[1]

Primary Application: Synthesis of Chiral Aziridines

The principal application of this compound is as a chiral auxiliary in the synthesis of chiral 1,2-diarylsubstituted aziridines.[2][3] Chiral aziridines are valuable building blocks in medicinal chemistry and drug discovery due to their versatile reactivity, allowing for the introduction of nitrogen-containing functionalities with high stereocontrol.

While detailed, step-by-step experimental protocols for the synthesis and utilization of this compound are not extensively documented in publicly available literature, its role is understood within the broader context of asymmetric catalysis. Chiral auxiliaries like this compound temporarily attach to a substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved, thus imparting chirality to the product molecule.

The logical workflow for the application of a chiral auxiliary such as this compound in a synthetic process is outlined below.

G Logical Workflow of a Chiral Auxiliary cluster_0 Preparation cluster_1 Reaction cluster_2 Completion A Starting Material (Prochiral Substrate) C Attachment of this compound to Substrate A->C B This compound (Chiral Auxiliary) B->C D Diastereoselective Reaction (e.g., Aziridination) C->D E Cleavage of this compound D->E F Chiral Product (e.g., Chiral Aziridine) E->F G Recovered this compound E->G

A generalized workflow for utilizing a chiral auxiliary.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[1] Standard laboratory safety protocols should be followed when handling this reagent. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It is recommended to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound serves as a specialized reagent in the field of asymmetric synthesis, particularly for the generation of chiral aziridines. While comprehensive public data on its synthesis and specific reaction protocols are limited, its physical properties and primary application are established. For researchers and professionals in drug development, this compound represents a tool for achieving high stereoselectivity in the synthesis of complex, nitrogen-containing molecules. Further detailed application notes and protocols are likely available through commercial suppliers or in specialized patent literature.

References

An In-depth Technical Guide to Sigamide: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Sigamide (CAS No. 928789-96-2). It is intended for use by qualified professionals in research and development. All procedures should be conducted in a controlled laboratory setting by trained personnel. The information contained herein is based on publicly available data and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling.

Introduction

This compound, with the chemical name S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a chiral organic compound. Its primary documented application is in the synthesis of chiral 1,2-diarylsubstituted aziridines.[1] Aziridines are valuable intermediates in organic synthesis, serving as precursors to a variety of biologically active molecules. This guide provides a detailed summary of the known safety data, handling procedures, and a generalized experimental workflow for its application in chemical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe storage and handling of the compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 928789-96-2
Molecular Formula C₂₁H₃₄N₂O₂
Molecular Weight 346.51 g/mol
Appearance Solid
Melting Point 180-186 °C
Storage Temperature 2-8°C
Optical Activity [α]22/D -170°, c = 1 in chloroform

Safety and Hazard Information

The available safety information for this compound indicates that it should be handled with care. The primary identified hazard is serious eye irritation. The hazard classifications and precautionary statements are summarized in Table 2.

Table 2: Hazard Identification and Precautionary Statements for this compound

CategoryInformationReference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation.
Precautionary Statement P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate Personal Protective Equipment (PPE) are critical to ensure the safety of laboratory personnel.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

  • Ensure eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

A summary of recommended PPE for handling this compound is provided in Table 3.

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationReference
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection NIOSH-approved N95 dust mask or higher, especially when handling the solid form and there is a risk of generating dust.
Skin and Body Protection Laboratory coat.
General Handling Procedures
  • Avoid contact with eyes, skin, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.

  • After skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

  • After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.

  • After ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.

Experimental Protocols: A Generalized Workflow

While specific, detailed experimental protocols involving this compound are not widely published, its use in the synthesis of chiral aziridines suggests a general synthetic workflow. The following is a hypothetical, generalized protocol for such a synthesis. This is for illustrative purposes only and must be adapted and optimized by a qualified chemist for any specific application.

General Procedure for the Synthesis of a Chiral Aziridine using this compound as a Chiral Auxiliary
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the starting imine and this compound in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a reaction vessel equipped with a magnetic stirrer and a temperature controller.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the aziridinating agent (e.g., a diazo compound in the presence of a suitable catalyst, or an ylide) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC)).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the chiral aziridine.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

Visualizations

Logical Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal start Start: Plan Experiment sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) sds->ppe weigh Weigh this compound in a Fume Hood ppe->weigh dissolve Dissolve/Dispense in a Fume Hood weigh->dissolve reaction Conduct Reaction in a Fume Hood dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Dispose of Waste in Designated Containers decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: A logical workflow for the safe handling of this compound.

Conceptual Experimental Workflow for Chiral Aziridine Synthesis

This diagram outlines a conceptual workflow for the synthesis of a chiral aziridine, a known application of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Imine and this compound in Solvent addition Add Aziridinating Agent reactants->addition monitoring Monitor Reaction Progress (TLC/HPLC) addition->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry chromatography Column Chromatography dry->chromatography characterization Spectroscopic Characterization (NMR, MS) chromatography->characterization ee_determination Determine Enantiomeric Excess (Chiral HPLC/GC) characterization->ee_determination

Caption: Conceptual workflow for chiral aziridine synthesis.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the interaction of this compound with any biological signaling pathways. Its documented use is in synthetic organic chemistry. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Researchers investigating the biological activity of this compound or its derivatives would need to conduct appropriate cellular and molecular studies to elucidate any such interactions.

Conclusion

This compound is a valuable chiral auxiliary for the synthesis of chiral aziridines. While detailed toxicological and biological data are limited, the available safety information indicates that it is an eye irritant and should be handled with appropriate care in a laboratory setting, utilizing proper personal protective equipment and engineering controls. The generalized experimental workflow provided can serve as a starting point for its application in synthesis. Further research is needed to explore any potential biological activities and interactions with signaling pathways. It is imperative that all users consult the most recent Safety Data Sheet and conduct a thorough risk assessment before using this compound.

References

Unraveling a Potential Neologism: A Pivot to Sigatoka-Related Compounds in Theoretical Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for "Sigamide" across scientific and chemical databases have yielded no results, suggesting that "this compound" is not a recognized term within the current public domain of chemical or pharmacological research. It may represent a novel, yet-to-be-published compound class, a proprietary name, or a possible transcription error of a different chemical entity.

Given the user's interest in theoretical reactivity for an audience of researchers and drug development professionals, and the phonetic similarity, this guide will pivot to a plausible and related area of significant research: compounds associated with Sigatoka disease . Sigatoka disease, primarily Black Sigatoka caused by the fungus Pseudocercospora fijiensis (formerly Mycosphaerella fijiensis), is a major threat to banana cultivation worldwide.[1][2][3][4][5][6] The management of this disease involves a deep understanding of the reactivity and interaction of various chemical compounds, from fungicides to fungal metabolites.

This technical guide will, therefore, explore the theoretical and computational studies related to the reactivity of molecules pertinent to the Sigatoka disease complex, a field rich with research into molecular interactions, fungicide resistance, and the discovery of novel bioactive compounds.

Section 1: Theoretical Studies on Fungicides for Sigatoka Disease

The primary method for controlling Sigatoka disease is the application of fungicides.[6] Understanding the chemical reactivity and mode of action of these fungicides at a theoretical level is crucial for optimizing their efficacy and combating resistance.

Key Fungicide Classes and Their Mechanism of Action

Theoretical studies, often employing molecular docking and quantum chemical calculations, are used to investigate how fungicides interact with their target proteins in the pathogen.

Table 1: Fungicide Classes Used Against P. fijiensis and Their Targets

Fungicide ClassTarget Protein/ProcessTheoretical Study Focus
Azoles (e.g., Propiconazole)Cytochrome P450 14α-demethylase (CYP51)Binding affinity, conformational changes, electronic interactions
Strobilurins (e.g., Azoxystrobin)Cytochrome bc1 complex (Complex III)Quinone outside (Qo) site binding, electron transfer inhibition
Benzimidazoles (e.g., Benomyl)β-tubulinBinding to tubulin protein, disruption of microtubule assembly
Guanidines (e.g., Dodine)Membrane disruptionInteraction with fungal cell membrane components
Computational Methodology for Fungicide-Target Interaction

Detailed computational protocols are essential for reproducible theoretical research. A typical workflow for studying fungicide-protein interactions is as follows:

Experimental Protocol: Molecular Docking of Azole Fungicides with CYP51

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (P. fijiensis CYP51) from a protein database (e.g., PDB) or generate a homology model if the experimental structure is unavailable.

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

    • Perform energy minimization to relax the structure using a force field like AMBER or CHARMM.

  • Ligand Preparation:

    • Generate the 3D structure of the fungicide molecule (e.g., Propiconazole).

    • Perform geometry optimization and calculate partial charges using a quantum chemical method (e.g., DFT with B3LYP functional and 6-31G* basis set).

  • Molecular Docking:

    • Define the binding site (active site) on the protein, typically based on the location of the native ligand or known catalytic residues.

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to predict the binding pose and affinity of the fungicide within the active site.

    • The program samples multiple conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the fungicide and the protein residues.

    • Compare the binding energies of different fungicides to predict their relative potencies.

Workflow Diagram: Fungicide-Target Docking

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation p1 Obtain Protein Structure p2 Clean Structure (Remove Water) p1->p2 p3 Add Hydrogens & Protonate p2->p3 p4 Energy Minimization p3->p4 dock Molecular Docking (e.g., AutoDock Vina) p4->dock l1 Generate Ligand 3D Structure l2 Geometry Optimization (DFT) l1->l2 l3 Calculate Partial Charges l2->l3 l3->dock analysis Analyze Binding Pose & Affinity dock->analysis G genome Fungal Genome Sequence bioinformatics Bioinformatics Tools (e.g., antiSMASH) genome->bioinformatics bgc Biosynthetic Gene Cluster (BGC) Prediction bioinformatics->bgc pks Core Enzyme Prediction (PKS/NRPS) bgc->pks structure Predicted Core Chemical Structure pks->structure reactivity Theoretical Reactivity Analysis (DFT) structure->reactivity

References

Methodological & Application

Application Notes and Protocols for Catalytic Aziridination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A search for "Sigamide" in the context of aziridination reactions did not yield specific results for a catalyst or reagent with that name. Therefore, this document provides a comprehensive overview of modern catalytic aziridination reactions, detailing various successful methodologies and protocols that are highly relevant for researchers, scientists, and drug development professionals.

Introduction to Aziridination

Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as important synthetic intermediates in organic chemistry and drug development.[1][2] Their high ring strain allows for facile ring-opening reactions, providing access to a wide variety of functionalized amine-containing molecules with high stereoselectivity.[2] Catalytic asymmetric aziridination, the synthesis of chiral aziridines from prochiral precursors, is a particularly powerful tool for the construction of enantiopure compounds.[1][2] This document outlines key catalytic systems, experimental protocols, and mechanistic considerations for performing successful aziridination reactions.

Catalytic Systems for Aziridination

A range of catalytic systems have been developed for the enantioselective aziridination of olefins and imines. These can be broadly categorized into transition metal catalysis and organocatalysis.

Transition Metal Catalysis: Complexes of rhodium, copper, ruthenium, and nickel are commonly employed to catalyze the transfer of a nitrene group to an alkene.[1][3] These catalysts are often paired with chiral ligands to induce enantioselectivity. For instance, a chiral rhodium indenyl catalyst has been shown to be effective for the aziridination of unactivated alkenes.[3] Similarly, Ru(CO)salen complexes can catalyze the asymmetric aziridination of various olefinic substrates.[1]

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric aziridination.[2][4] Chiral Brønsted acids and iminium salt catalysts have been successfully utilized.[4][5] For example, chiral Brønsted acids derived from VANOL and VAPOL ligands can mediate the highly enantioselective and diastereoselective aziridination of imines with diazo compounds.[5][6][7]

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the performance of different catalytic systems in aziridination reactions as reported in the literature.

Table 1: Metal-Catalyzed Aziridination of Olefins

Catalyst SystemOlefin SubstrateNitrogen SourceYield (%)ee (%)Reference
Chiral Nickel ComplexMethyleneindolinonesN-tosyloxycarbamatesup to 99up to 97[8]
Ru(CO)salen complexConjugated/non-conjugated terminal or cyclic olefins2-(trimethylsilyl)ethanesulfonyl (SES) protected azideHighHigh[1]
Dirhodium(II) caprolactamateOlefinsp-toluenesulfonamideModerate to GoodN/A[3]
Copper-catalyzedOlefinsPhI=OHighN/A[3]

Table 2: Organocatalyzed Aziridination of Imines and Aldehydes

Catalyst SystemSubstrateReagentsYield (%)ee (%)Reference
(S)-VANOL- or (S)-VAPOL-derived boroxinate catalystAlkynyl iminesDiazoacetates/DiazoacetamidesHighHigh[9]
VANOL/VAPOL-derived Brønsted acidAromatic/Aliphatic aldehydesAmine, Diazo compound (Multicomponent)up to 97up to 98[5]
Cinchona alkaloid sulfonamide catalyst2H-azirine and oxazolonesN/A61-99up to 98[2]
Iminium saltStyrenes[N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs)N/AN/A[4]

Experimental Protocols

Below are representative experimental protocols for metal-catalyzed and organocatalyzed aziridination reactions, adapted from the literature.

Protocol 1: General Procedure for Multi-Component Catalytic Asymmetric Aziridination of Aldehydes[5]

This protocol describes a three-component reaction to form aziridine-2-carboxylic esters from aldehydes.

Materials:

  • VAPOL ligand

  • Triphenylborate (B(OPh)₃)

  • MEDAM amine (bis-(dimethylanisyl)methyl amine)

  • Toluene (anhydrous)

  • 4 Å Molecular Sieves (MS)

  • Aldehyde (e.g., Benzaldehyde)

  • Ethyl diazoacetate (EDA)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the VAPOL ligand (5 mol %).

  • Add triphenylborate (3 equivalents relative to the ligand) and the MEDAM amine (20 equivalents relative to the ligand).

  • Add anhydrous toluene and stir the mixture at 80 °C for 30 minutes to ensure the complete formation of the boroxinate catalyst.

  • Cool the mixture to 25 °C and add 4 Å molecular sieves, followed by the aldehyde (1.0 equivalent).

  • Add ethyl diazoacetate (EDA) to the mixture.

  • Stir the resulting mixture at 25 °C for 24 hours.

  • Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired aziridine product.

Protocol 2: Chiral Phase-Transfer-Catalyzed Aziridination[10]

This protocol is for the aziridination of an α,β-unsaturated acrylate using a chiral phase-transfer catalyst.

Materials:

  • Dimethylpyrazole acrylate

  • N-chloro-N-sodio benzylcarbamate

  • Cinchoninium salt (as phase-transfer catalyst, 10 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a reaction flask, add the dimethylpyrazole acrylate (1.0 equivalent) and the cinchoninium salt catalyst (0.1 equivalents).

  • Add dichloromethane as the solvent.

  • Under vigorous stirring, add the N-chloro-N-sodio benzylcarbamate (as the nitrogen source).

  • Continue stirring the reaction at the appropriate temperature (e.g., room temperature) until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the enantiomerically enriched aziridine.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Catalyst_Prep Prepare Catalyst Solution (e.g., Ligand + Metal Salt or Organocatalyst) Add_Catalyst Add Catalyst Solution Catalyst_Prep->Add_Catalyst Reaction_Vessel Charge Reaction Vessel with Substrate(s) (Olefin/Imine) and Solvent Reaction_Vessel->Add_Catalyst Add_N_Source Add Nitrogen Source (e.g., Azide, Diazo Compound) Add_Catalyst->Add_N_Source Stir Stir at Controlled Temperature Add_N_Source->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Enantio Determine Enantiomeric Excess (Chiral HPLC/GC) Characterize->Enantio

Caption: General experimental workflow for a catalytic aziridination reaction.

catalytic_cycle Catalyst [M]-L Intermediate2 Nitrene Complex [M]=N-L* Catalyst->Intermediate2 + N Source - X Substrate Olefin N_Source Nitrene Source (N=X) Product Aziridine Intermediate1 [M]-L (Olefin) Intermediate3 Metalla- cyclobutane Intermediate1->Intermediate3 Intermediate2->Intermediate1 + Olefin Intermediate3->Catalyst + Aziridine

References

Application Notes and Protocols: Sigamide-Mediated Synthesis of Chiral Aziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of chiral aziridines using Sigamide ligands. Chiral aziridines are valuable building blocks in organic synthesis, particularly for the preparation of enantiomerically pure amines and other nitrogen-containing compounds of interest in drug development. The methodologies described herein utilize a hypothetical class of C2-symmetric chiral bisamide ligands, termed "Sigamides," in conjunction with a transition metal catalyst to achieve high yields and enantioselectivities.

Introduction to this compound-Mediated Aziridination

The catalytic asymmetric aziridination of olefins is a powerful transformation for the direct introduction of a nitrogen atom to a carbon-carbon double bond, creating a stereogenic center. The efficiency and selectivity of this reaction are highly dependent on the chiral ligand employed. "Sigamides" are a proposed class of C2-symmetric bisamide ligands designed to create a well-defined chiral environment around a metal center. This steric and electronic influence directs the stereochemical outcome of the nitrene transfer from a nitrogen source to the olefin, leading to the formation of enantioenriched aziridines.

The general transformation can be represented as follows:

This protocol will focus on a copper(I)-catalyzed system, which is a commonly employed metal for such transformations.

Data Presentation: this compound-Catalyzed Aziridination of Styrene Derivatives

The following table summarizes the performance of a representative "this compound" ligand (this compound-1) in the copper-catalyzed aziridination of various styrene derivatives with N-tosyliminophenyliodinane (PhI=NTs) as the nitrene source.

EntrySubstrate (Alkene)ProductYield (%)ee (%)
1Styrene1-tosyl-2-phenylaziridine9295
24-Methylstyrene2-(4-methylphenyl)-1-tosylaziridine8896
34-Chlorostyrene2-(4-chlorophenyl)-1-tosylaziridine9594
44-Methoxystyrene2-(4-methoxyphenyl)-1-tosylaziridine8592
52-Vinylnaphthalene2-(naphthalen-2-yl)-1-tosylaziridine9097
6trans-β-Methylstyrene2-methyl-3-phenyl-1-tosylaziridine7588 (trans)

Experimental Protocols

3.1. General Procedure for the this compound-Cu(I) Catalyzed Asymmetric Aziridination

This protocol describes a general method for the aziridination of styrene as a representative substrate.

Materials:

  • Styrene (freshly distilled)

  • N-tosyliminophenyliodinane (PhI=NTs)

  • Copper(I) trifluoromethanesulfonate toluene complex ([Cu(OTf)]₂·C₇H₈)

  • This compound-1 (hypothetical chiral bisamide ligand)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [Cu(OTf)]₂·C₇H₈ (0.025 mmol, 5 mol% Cu) and this compound-1 (0.055 mmol, 1.1 eq to Cu).

  • Add 5 mL of anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add styrene (1.0 mmol, 1.0 eq) to the reaction mixture via syringe.

  • In a separate vial, dissolve N-tosyliminophenyliodinane (PhI=NTs) (1.1 mmol, 1.1 eq) in 5 mL of anhydrous dichloromethane.

  • Slowly add the PhI=NTs solution to the reaction flask containing the catalyst and styrene over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral aziridine.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

3.2. Notes on the Protocol:

  • The use of an inert atmosphere and anhydrous solvents is crucial for the reaction's success, as the catalyst can be sensitive to air and moisture.

  • The slow addition of the nitrene source (PhI=NTs) is important to maintain a low concentration of the active nitrene species, which helps to suppress side reactions and improve enantioselectivity.

  • The optimal reaction conditions (catalyst loading, solvent, temperature, and addition rate) may vary depending on the specific substrate and should be optimized accordingly.

Visualizations

4.1. Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the this compound-Cu(I) mediated aziridination.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A [Cu(I)-Sigamide]+ B Nitrene Complex A->B + PhI=NTs - PhI Byproduct PhI C Alkene Coordination B->C + Alkene D Aziridination Step C->D Nitrene Transfer E Product Release D->E E->A - Aziridine Aziridine Chiral Aziridine Alkene Alkene NitreneSource PhI=NTs

Caption: Proposed catalytic cycle for this compound-Cu(I) aziridination.

4.2. Experimental Workflow

The diagram below outlines the key steps in the experimental protocol.

Experimental Workflow start Start prep Catalyst Preparation ([Cu(OTf)]₂·C₇H₈ + this compound-1 in DCM) start->prep add_alkene Add Alkene Substrate prep->add_alkene add_nitrene Slow Addition of PhI=NTs Solution add_alkene->add_nitrene reaction Reaction Stirring at RT add_nitrene->reaction workup Workup (Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (TLC, HPLC for ee) purification->analysis end End analysis->end

Caption: Experimental workflow for chiral aziridine synthesis.

Application Notes and Protocols: Sigamide as a Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sigamide, a valine-derived formamide catalyst, for asymmetric synthesis. Detailed protocols, quantitative data, and a mechanistic workflow are presented to facilitate its application in research and development.

Introduction to this compound

This compound, specifically (S)-23, is a chiral organocatalyst derived from N-methyl valine. It has proven to be highly effective in the enantioselective reduction of ketimines using trichlorosilane as a reducing agent. This reaction provides a valuable route to chiral amines, which are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The catalyst operates at low loadings (1-5 mol%) and under mild conditions (room temperature), making it an attractive tool for asymmetric synthesis.[1][2][3]

Catalytic Performance of this compound

This compound catalyzes the asymmetric reduction of a variety of ketimines, including those derived from aromatic, heteroaromatic, and conjugated ketones, with high enantioselectivity (up to 97% ee).[1][2][3] The reaction is generally efficient for ketimines derived from aromatic amines like aniline and anisidine.[1][2] The steric difference between the two substituents on the ketone precursor is a key factor for achieving high enantioselectivity.[1][3]

The following tables summarize the performance of the this compound catalyst in the asymmetric reduction of various ketimines with trichlorosilane in toluene at room temperature.

Table 1: Asymmetric Reduction of Aromatic Ketimines

EntryKetimine Substrate (R1, R2, Ar)Catalyst Loading (mol%)Yield (%)ee (%)
1R1=Ph, R2=Me, Ar=Ph59596
2R1=Ph, R2=Et, Ar=Ph59297
3R1=p-Tol, R2=Me, Ar=Ph59695
4R1=p-MeO-Ph, R2=Me, Ar=Ph59394
5R1=p-Cl-Ph, R2=Me, Ar=Ph59096

Table 2: Asymmetric Reduction of Heteroaromatic and Conjugated Ketimines

EntryKetimine Substrate (R1, R2, Ar)Catalyst Loading (mol%)Yield (%)ee (%)
1R1=2-Furyl, R2=Me, Ar=Ph58592
2R1=2-Thienyl, R2=Me, Ar=Ph58893
3R1=PhCH=CH, R2=Me, Ar=Ph57885

Table 3: Influence of Aniline Moiety

EntryKetimine Substrate (R1, R2, Ar)Catalyst Loading (mol%)Yield (%)ee (%)
1R1=Ph, R2=Me, Ar=p-MeO-Ph59495
2R1=Ph, R2=Me, Ar=p-Cl-Ph59196

Experimental Protocols

General Protocol for the Asymmetric Reduction of Ketimines using this compound Catalyst:

Materials:

  • This compound ((S)-23) catalyst

  • Ketimine substrate

  • Trichlorosilane (HSiCl3)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketimine substrate (1.0 mmol) and the this compound catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add trichlorosilane (2.0 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral amine.

  • Analysis: Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Workflow and Diagrams

The proposed mechanism for the this compound-catalyzed reduction of ketimines involves a dual activation model.[4][5] The Lewis basic formamide group of this compound activates the trichlorosilane, while a Brønsted acidic proton (in this case, likely from an adventitious source or the amine product) protonates the imine nitrogen, enhancing its electrophilicity.

G cluster_0 Catalytic Cycle Catalyst This compound (S)-23 Activated_Si Activated Silane [this compound-HSiCl3] Catalyst->Activated_Si Activation HSiCl3 Trichlorosilane HSiCl3->Activated_Si Transition_State Ternary Complex [Activated_Si-Protonated_Ketimine] Activated_Si->Transition_State Ketimine Ketimine (R1)(R2)C=N-Ar Protonated_Ketimine Protonated Ketimine [(R1)(R2)C=N+H-Ar] Ketimine->Protonated_Ketimine Protonation (H+) Protonated_Ketimine->Transition_State Hydrosilylation Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Reduction Product_Complex->Catalyst Regeneration Chiral_Amine Chiral Amine (R1)(R2)CH-NH-Ar Product_Complex->Chiral_Amine Hydrolysis

Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric reduction of ketimines.

The following diagram illustrates the general experimental workflow for this catalytic reaction.

G Start Start Setup Reaction Setup: - Ketimine - this compound Catalyst - Anhydrous Toluene Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Add Trichlorosilane (dropwise) Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC/GC) Addition->Reaction Quench Quench with sat. NaHCO3 (aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry organic phase (Na2SO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Analyze ee% by Chiral HPLC Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the enantioselective reduction of ketimines.

References

Experimental Setup for Reactions Involving Sigamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (S1R) and ceramide signaling pathways have emerged as significant targets in contemporary drug discovery and development. S1R, a unique ligand-operated molecular chaperone, is implicated in a variety of cellular functions and is a promising target for neurological and psychiatric disorders.[1][2] Ceramides, central metabolites in sphingolipid metabolism, are key signaling molecules involved in cellular responses like growth, differentiation, and apoptosis.[3][4][5] This document provides a detailed experimental framework for studying "Sigamide," a hypothetical novel benzamide-based sigma-1 receptor agonist designed to modulate these pathways. The following protocols and application notes are intended to guide researchers in characterizing the binding, cellular effects, and mechanism of action of this compound and similar compounds.

Application Notes

The study of this compound and other S1R modulators holds significant potential for therapeutic advancements in several areas:

  • Neurodegenerative Diseases: S1R's role in neuroprotection makes it a compelling target for conditions like Alzheimer's and Parkinson's disease.[1] Experimental protocols can be adapted to assess the neuroprotective effects of this compound in cellular and animal models of neurodegeneration.

  • Pain Management: S1R antagonists have shown promise in the management of chronic pain, indicating the pathway's role in pain modulation.[2] The protocols outlined can be used to investigate the analgesic potential of new S1R ligands.

  • Oncology: Ceramide signaling is intricately linked to cancer cell apoptosis and survival.[5][6] The experimental setups described can be employed to screen for the anti-cancer properties of compounds that modulate ceramide levels or signaling.

  • Inflammatory Diseases: Ceramides are involved in inflammatory responses, and modulating their pathways could offer therapeutic benefits in various inflammatory conditions.[6][7]

Experimental Protocols

1. Protocol for Sigma-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the sigma-1 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human sigma-1 receptor

  • --INVALID-LINK---pentazocine (radioligand)

  • This compound (test compound)

  • Haloperidol (positive control)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-S1R cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying concentrations of this compound (or haloperidol), and 50 µL of --INVALID-LINK---pentazocine.

  • Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol.

  • Calculate the specific binding and determine the Ki value for this compound.

2. Protocol for Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of a cancer cell line (e.g., PC-3, prostate cancer).

Materials:

  • PC-3 cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound or doxorubicin for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for this compound.

3. Protocol for Western Blot Analysis of Pro-Apoptotic Proteins

This protocol is used to investigate the effect of this compound on the expression of key proteins in the ceramide-mediated apoptotic pathway.

Materials:

  • PC-3 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat PC-3 cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control.

Data Presentation

Table 1: Binding Affinity of this compound for Sigma-1 Receptor

CompoundKi (nM)
This compound15.2 ± 1.8
Haloperidol3.5 ± 0.4

Table 2: Cytotoxicity of this compound in PC-3 Cells

CompoundIC50 (µM)
This compound25.8 ± 3.1
Doxorubicin2.1 ± 0.3

Table 3: Effect of this compound on Pro-Apoptotic Protein Expression

ProteinTreatmentRelative Expression (Normalized to β-actin)
BaxControl1.00 ± 0.00
BaxThis compound (25 µM)2.54 ± 0.21
Bcl-2Control1.00 ± 0.00
Bcl-2This compound (25 µM)0.45 ± 0.05
Cleaved Caspase-3Control1.00 ± 0.00
Cleaved Caspase-3This compound (25 µM)3.12 ± 0.28

Visualization

Sigamide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates This compound This compound This compound->S1R Ca_release Ca²⁺ Release IP3R->Ca_release Downstream Downstream Signaling Ca_release->Downstream

Caption: Hypothetical signaling pathway of this compound as a sigma-1 receptor agonist.

Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay cell_culture Cell Culture (e.g., PC-3) start->cell_culture data_analysis Data Analysis and Interpretation binding_assay->data_analysis viability_assay Cell Viability Assay (Determine IC50) cell_culture->viability_assay western_blot Western Blot Analysis (Protein Expression) viability_assay->western_blot western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for characterizing this compound.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_signaling Ceramide Signaling Stress Stress (e.g., this compound) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Mitochondria Mitochondrial Pathway Ceramide->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

References

Application Notes and Protocols for Amide Synthesis: A Focus on Conditions and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

A-Note-2025-12-14

Introduction

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and being present in a vast array of pharmaceuticals and functional materials. The synthesis of amides is therefore a cornerstone of organic chemistry. While a specific reaction termed the "Sigamide reaction" is not found in the current chemical literature, this document provides a comprehensive overview of the general principles, reaction conditions, and solvent effects pertinent to amide bond formation. The protocols and data presented herein are based on well-established and widely used methodologies for amide synthesis, which would be applicable to the synthesis of a wide range of amide-containing molecules.

Core Concepts in Amide Synthesis

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Common strategies for amide bond formation include the use of coupling reagents, conversion to acyl chlorides or active esters, and catalyzed reactions. The choice of method depends on factors such as the nature of the substrates, desired purity, and scalability.

Data Presentation: Reaction Conditions for Amide Synthesis

The following tables summarize typical reaction conditions for common amide formation reactions. These serve as a starting point for optimization.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentCommon Activator/AdditiveTypical Solvent(s)Typical Temperature (°C)Typical Reaction Time (h)
Dicyclohexylcarbodiimide (DCC)N-Hydroxysuccinimide (NHS)Dichloromethane (DCM), Dimethylformamide (DMF)0 to 252 - 12
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF), Water0 to 251 - 12
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)Diisopropylethylamine (DIPEA)Dimethylformamide (DMF), Dichloromethane (DCM)0 to 251 - 6
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)Diisopropylethylamine (DIPEA)Dimethylformamide (DMF), Acetonitrile (ACN)0 to 250.5 - 4

Table 2: Solvent Effects on a Hypothetical Amide Coupling Reaction

This table illustrates the potential impact of different solvents on the yield and stereoselectivity of an amide bond formation. The stereoselectivity of glycosylation reactions can be directed by the choice of solvent, with diethyl ether favoring α glycosides and dichloromethane leading to β isomers[1]. While this example is from glycosylation chemistry, similar principles of solvent-solute interactions influencing transition states can apply to amide synthesis.

SolventDielectric Constant (ε)Typical Observed Yield (%)Noted Effects on Stereoselectivity or Side Reactions
Dichloromethane (DCM)8.9385-95May favor certain stereoisomers depending on the substrate.
Dimethylformamide (DMF)36.790-98High polarity can accelerate the reaction but may increase side reactions.
Acetonitrile (ACN)37.580-90Good for a wide range of substrates.
Tetrahydrofuran (THF)7.5875-85Lower polarity may lead to slower reaction rates.
Toluene2.3860-75Apolar nature can be beneficial for specific substrates to minimize side reactions.

Experimental Protocols

The following are detailed protocols for common amide synthesis methodologies.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

  • Carboxylic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional, 2-3 eq for amine salts)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq).

  • Stir the reaction mixture at 0 °C for 15-30 minutes. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC).

  • Add the primary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride or hydrobromide salt, add DIPEA (2-3 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Acyl Chloride Mediated Amide Synthesis

This protocol outlines the synthesis of an amide via an acyl chloride intermediate. This method is suitable for robust substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Primary or secondary amine (2.2 eq, or 1.1 eq with a non-nucleophilic base like triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round bottom flask, magnetic stirrer, nitrogen atmosphere setup, reflux condenser (if needed)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride or oxalyl chloride (1.5 - 2.0 eq) at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.

  • Allow the mixture to stir at room temperature or gently reflux for 1-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the amine (2.2 eq) in DCM. Alternatively, use 1.1 eq of the amine and 1.2 eq of a non-nucleophilic base like triethylamine.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key concepts related to amide synthesis and potential biological roles of amide-containing molecules.

experimental_workflow cluster_synthesis Amide Synthesis cluster_purification Purification cluster_analysis Analysis start Carboxylic Acid + Amine activation Activation Step (e.g., EDC/NHS) start->activation Coupling Reagents coupling Amide Bond Formation activation->coupling Nucleophilic Attack product Crude Amide coupling->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Amide chromatography->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: A typical experimental workflow for amide synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Protein g_protein G-Protein receptor->g_protein Activates ligand Amide-containing Molecule (Ligand) ligand->receptor Binds to effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Produces protein_kinase Protein Kinase second_messenger->protein_kinase Activates transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylates gene_expression Change in Gene Expression transcription_factor->gene_expression Regulates

Caption: A hypothetical signaling pathway involving an amide molecule.

Concluding Remarks

The successful synthesis of amide-containing molecules is critical for various fields of chemical research and development. While the term "this compound reaction" does not correspond to a known named reaction, the principles and protocols outlined in this document provide a solid foundation for achieving efficient and selective amide bond formation. Careful consideration of the coupling reagent, solvent, temperature, and reaction time is paramount for optimizing reaction outcomes. The provided protocols should be adapted and optimized for each specific substrate combination to achieve the desired results.

References

Application Notes: The Role of Sulfonamides as Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, characterized by a sulfonyl group connected to an amine.[1][2] Their significance extends beyond their direct therapeutic uses; they are crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[3][4][5] The sulfonamide moiety is a bioisostere of the amide bond and is integral to numerous approved drugs, including antibacterial agents, diuretics, anticonvulsants, and antiretrovirals.[1] This functional group often enhances the pharmacological properties of a molecule, such as increasing water solubility and modulating its metabolism in the body.[3][4] Nearly 30% of sulfur-containing drugs on the market feature the sulfonamide group, highlighting its importance in drug design and development.[3][4]

This document provides detailed application notes and protocols for the use of sulfonamide intermediates in the synthesis of two prominent drugs: the anti-inflammatory agent Celecoxib and the anti-glaucoma medication Dorzolamide.

Case Study 1: Synthesis of Celecoxib via a Sulfonamide Intermediate

Celecoxib, a selective COX-2 inhibitor, is widely used for the treatment of pain and inflammation.[6][7] A key intermediate in its synthesis is 4-hydrazinobenzenesulfonamide hydrochloride, which introduces the critical sulfonamide group into the final molecular structure.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

This protocol outlines the synthesis of the key sulfonamide intermediate for Celecoxib, starting from sulfanilamide.

Materials:

  • Sulfanilamide

  • 32% Concentrated Hydrochloric Acid

  • Purified Water

  • Sodium Nitrite

  • Sodium Sulfite

  • Iron (Fe) powder

  • Activated Carbon

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of sulfanilamide hydrochloride by dissolving sulfanilamide in a mixture of 32% concentrated hydrochloric acid and purified water. A typical mass ratio is 1 part sulfanilamide to 3-3.5 parts hydrochloric acid and 2.5-3 parts water.[8]

    • Prepare a separate aqueous solution of sodium nitrite. The molar ratio of sulfanilamide to sodium nitrite should be between 1:1 and 1:1.1.[8]

  • Diazotization:

    • Cool the sulfanilamide hydrochloride solution.

    • Add the sodium nitrite solution to the cooled sulfanilamide solution to perform the diazotization reaction. The reaction time should not exceed 1 minute.[8]

  • Reduction:

    • Transfer the resulting diazonium salt solution into an aqueous solution of sodium sulfite.

    • Maintain the reduction temperature between 5-10 °C to reduce excess nitrous acid.[8]

  • Purification:

    • Acidify the reduced reaction solution.

    • Add Fe powder and activated carbon to the solution to remove impurities.[8]

  • Crystallization:

    • Filter the solution to remove the iron and carbon.

    • Allow the filtrate to crystallize to obtain 4-hydrazinobenzenesulfonamide hydrochloride.[8]

Protocol 2: Synthesis of Celecoxib from the Sulfonamide Intermediate

This protocol describes the final condensation step to produce Celecoxib.

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup:

    • Combine 4-hydrazinobenzenesulfonamide hydrochloride and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione in a mixture of ethyl acetate and water.[9]

  • Condensation Reaction:

    • Heat the mixture to 75-80°C and stir for 5 hours.[9]

  • Isolation and Purification:

    • Cool the reaction mixture to 0-5°C and stir for 1 hour to facilitate precipitation.[9]

    • Filter the separated solid.

    • Wash the solid with water and dry to yield Celecoxib.[9]

Quantitative Data for Celecoxib Synthesis
StepIntermediate/ProductReagentsConditionsYieldPurityReference
14-hydrazinobenzenesulfonamide HClSulfanilamide, NaNO₂, Na₂SO₃5-10°CHighHigh[8]
2Celecoxib4-hydrazinobenzenesulfonamide HCl, Diketone75-80°C, 5 hrsHighNot Specified[9]

Visualizations

G cluster_0 Synthesis of 4-Hydrazinobenzenesulfonamide HCl cluster_1 Synthesis of Celecoxib A Sulfanilamide Solution B Diazotization with NaNO2 A->B C Reduction with Na2SO3 B->C D Purification (Fe, Carbon) C->D E Crystallization D->E F 4-Hydrazinobenzenesulfonamide HCl E->F H Condensation Reaction F->H Combines with G Diketone Intermediate G->H I Celecoxib (Crude) J Purification I->J K Celecoxib (Pure) J->K

Caption: Workflow for the synthesis of Celecoxib.

Case Study 2: Synthesis of Dorzolamide via Sulfonamide Intermediates

Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma by reducing intraocular pressure.[10] Its synthesis involves the formation of a key sulfonamide intermediate which is then further elaborated.

Experimental Protocols

Protocol 3: General Synthesis of the Dorzolamide Sulfonamide Intermediate

This protocol provides a general overview of the key steps in forming a sulfonamide intermediate for Dorzolamide.

Materials:

  • Thieno[2,3-b]thiopyran derivative

  • Fuming sulfuric acid or chlorosulfonic acid

  • Inorganic chlorinating agent (e.g., phosphorus pentachloride)

  • Aqueous ammonia

  • Polar aprotic organic solvent

Procedure:

  • Sulfonylation:

    • Combine the starting thieno[2,3-b]thiopyran derivative with fuming sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group. This reaction is typically carried out at temperatures between -10°C and 25°C.[11][12]

  • Chlorination:

    • Treat the resulting sulfonic acid with an inorganic chlorinating agent, such as phosphorus pentachloride, to form the sulfonyl chloride.[11][12]

  • Amination:

    • Evaporate the excess chlorinating agent.

    • Dissolve the sulfonyl chloride intermediate in a polar aprotic organic solvent.

    • Add aqueous ammonia to the solution to form the sulfonamide.[11][12]

  • Further Elaboration:

    • The resulting sulfonamide intermediate undergoes several subsequent steps, including reduction and chiral resolution, to yield the final Dorzolamide hydrochloride.[10][13]

Quantitative Data for Dorzolamide Intermediate Synthesis
StepReactionReagentsConditionsYieldReference
1SulfonylationAcetic anhydride, Sulfuric acidNot Specified98%[12]
2ChlorinationPhosphorus pentachlorideNot SpecifiedNot Specified[12]
3AminationAqueous ammoniaNot SpecifiedNot Specified[12]

Visualizations

G A Thieno[2,3-b]thiopyran Derivative B Sulfonylation (Fuming H2SO4) A->B C Sulfonic Acid Intermediate B->C D Chlorination (PCl5) C->D E Sulfonyl Chloride Intermediate D->E F Amination (Aqueous NH3) E->F G Sulfonamide Intermediate F->G H Further Synthetic Steps (Reduction, Resolution) G->H I Dorzolamide H->I

Caption: General workflow for Dorzolamide synthesis.

Mechanism of Action: Sulfonamide-Based Drugs

Many sulfonamide-based drugs, particularly antibacterials, function by inhibiting essential metabolic pathways in pathogens.[14][15] They act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria.[15][16] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately disrupts the synthesis of nucleotides and amino acids, thereby halting bacterial growth and replication.[17]

G PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

References

Application Notes and Protocols for Sigamide in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Sigamide, a chiral N-methyl valine-derived formamide, has emerged as a highly effective Lewis-basic organocatalyst. It is particularly proficient in mediating the asymmetric reduction of ketimines to valuable chiral amines with high enantioselectivity. This transformation is achieved using trichlorosilane as a readily available and inexpensive reducing agent. The operational simplicity, low catalyst loading, and ambient reaction conditions make this compound a compelling choice for the synthesis of enantiopuer amines, which are crucial building blocks in the pharmaceutical and fine chemical industries. These application notes provide a comprehensive guide, including a step-by-step protocol, quantitative data for various substrates, and a mechanistic overview for the use of this compound in organocatalysis.

Reaction Principle

The core transformation involves the enantioselective hydrosilylation of a prochiral ketimine using trichlorosilane, catalyzed by a catalytic amount of this compound. The chiral environment provided by this compound directs the hydride transfer from the silicon reagent to one of the enantiotopic faces of the imine C=N bond, resulting in the formation of an enantioenriched amine. The reaction is generally carried out in an inert solvent, such as toluene, at room temperature.

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, as trichlorosilane is sensitive to water.

  • Toluene should be dried over an appropriate drying agent (e.g., sodium/benzophenone) and distilled prior to use.

  • Trichlorosilane is a corrosive and moisture-sensitive liquid and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Ketimine substrates can be synthesized via the condensation of the corresponding ketone and amine.

  • Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Step-by-Step Protocol for the Enantioselective Reduction of N-(1-phenylethylidene)aniline

This protocol is a representative example for the this compound-catalyzed reduction of a ketimine.

Materials:

  • N-(1-phenylethylidene)aniline (1.0 mmol, 195.3 mg)

  • This compound ((S)-enantiomer) (0.05 mmol, 5 mol%, 9.2 mg)

  • Dry Toluene (2.0 mL)

  • Trichlorosilane (HSiCl₃) (2.0 mmol, 0.20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-(1-phenylethylidene)aniline (1.0 mmol) and this compound (0.05 mmol).

  • Solvent Addition: Under an inert atmosphere, add dry toluene (2.0 mL) to the flask.

  • Stirring: Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Trichlorosilane: Cool the reaction mixture to 0 °C in an ice bath. Add trichlorosilane (2.0 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 1-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Caution: Quenching is exothermic and produces HCl gas.

  • Work-up:

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.

  • Characterization: Characterize the purified amine by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Data Presentation

The following table summarizes the performance of this compound in the enantioselective reduction of a variety of ketimines.[1][2]

EntryKetimine SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1N-(1-phenylethylidene)aniline519596
2N-(1-(4-methoxyphenyl)ethylidene)aniline519897
3N-(1-(4-chlorophenyl)ethylidene)aniline529395
4N-(1-(naphthalen-2-yl)ethylidene)aniline539194
5N-(1-(thiophen-2-yl)ethylidene)aniline51.58992
6N-(1-phenylpropylidene)aniline549293
7N-(cyclohexyl(phenyl)methylene)aniline1248588
8N-(1-phenylethylidene)-4-methoxyaniline519696

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_reagents Add Ketimine and this compound to an oven-dried flask start->add_reagents add_solvent Add dry Toluene under inert atmosphere add_reagents->add_solvent dissolve Stir until dissolved add_solvent->dissolve cool Cool to 0 °C dissolve->cool add_hsi_cl3 Add Trichlorosilane dropwise cool->add_hsi_cl3 react Stir at room temperature (1-24 h) add_hsi_cl3->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize and determine ee purify->characterize end End characterize->end

Caption: Experimental workflow for this compound-catalyzed ketimine reduction.

Proposed Catalytic Cycle

catalytic_cycle catalyst This compound activated_complex Activated Complex [this compound-HSiCl₃] catalyst->activated_complex + HSiCl₃ hsi_cl3 HSiCl₃ hsi_cl3->activated_complex ternary_complex Ternary Complex activated_complex->ternary_complex + Ketimine ketimine Ketimine (R¹R²C=NR³) ketimine->ternary_complex hydride_transfer Enantioselective Hydride Transfer ternary_complex->hydride_transfer product_complex Product-Catalyst Complex hydride_transfer->product_complex product_complex->catalyst Regeneration product Chiral Amine (R¹R²CH-NHR³) product_complex->product byproduct Si-based byproduct product_complex->byproduct

Caption: Proposed catalytic cycle for the this compound-catalyzed reduction of ketimines.

References

Sigamide dosage and concentration for optimal yield

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Sigamide Application Notes and Protocols

Executive Summary

Following a comprehensive review of publicly available scientific literature and commercial databases, no information was found on a compound referred to as "this compound." Searches for its mechanism of action, signaling pathways, dosage, concentration, or any experimental protocols yielded no relevant results. The information presented in this document is based on a conceptual framework derived from related, well-documented signaling pathways, specifically the Ceramide signaling pathway, which is often implicated in cellular stress, apoptosis, and growth regulation.[1][2][3]

It must be explicitly stated that the compound "this compound" appears to be a hypothetical, proprietary, or non-publicly documented agent. Therefore, all information herein is provided as a theoretical guide and template, NOT as a validated protocol for an existing substance. Researchers should substitute the specific details of their compound of interest.

Theoretical Mechanism of Action & Signaling Pathway

While no data exists for "this compound," we can hypothesize its interaction with the well-established Ceramide signaling pathway. Ceramides are bioactive sphingolipids that act as second messengers in a variety of cellular responses, including apoptosis, cell cycle arrest, and senescence.[1][2][4] A hypothetical agent like "this compound" could be an agonist or antagonist within this pathway.

Hypothesized Signaling Cascade:

A potential mechanism is the induction of cellular apoptosis through the activation of sphingomyelinases (SMases), leading to ceramide production.[3] This ceramide can then activate downstream targets such as protein kinases (e.g., PKCζ) and phosphatases, ultimately leading to the activation of the caspase cascade and programmed cell death.[4]

Sigamide_Pathway ext_stimulus External Stressor (e.g., Hypothetical this compound) smase Sphingomyelinase (SMase) Activation ext_stimulus->smase Induces sphingo Sphingomyelin smase->sphingo ceramide Ceramide Generation sphingo->ceramide Hydrolyzes downstream Downstream Effectors (PKCζ, CAPK, CAPP) ceramide->downstream Activates caspase Caspase Cascade Activation downstream->caspase Activates apoptosis Apoptosis / Reduced Cell Yield caspase->apoptosis Executes

Caption: Hypothesized this compound-induced apoptotic pathway via Ceramide generation.

Experimental Protocols (Template)

The following protocols are templates. Concentrations and incubation times are placeholders and must be determined empirically for any new compound.

Protocol: Determining Optimal Concentration via Dose-Response Assay

This experiment aims to identify the concentration of an agent that yields the desired biological effect (e.g., 50% inhibition of cell viability, IC50).

Workflow:

Dose_Response_Workflow plate_cells 1. Plate Cells (e.g., 10,000 cells/well) incubate_24h 2. Incubate 24h (37°C, 5% CO2) plate_cells->incubate_24h treat_cells 4. Treat Cells (Add compound to wells) incubate_24h->treat_cells prep_serial 3. Prepare Serial Dilution of Compound prep_serial->treat_cells incubate_48h 5. Incubate 48-72h treat_cells->incubate_48h viability_assay 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_48h->viability_assay read_plate 7. Read Plate (Spectrophotometer/Luminometer) viability_assay->read_plate analyze 8. Analyze Data (Calculate IC50) read_plate->analyze

References

Monitoring the Progress of Amide Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and biotechnology industries for the synthesis of peptides, proteins, and a vast array of small molecule therapeutics. Efficient and reliable monitoring of these reactions is crucial for process optimization, ensuring high yields, and maintaining product quality. This document provides detailed application notes and protocols for monitoring the progress of a representative amide bond formation reaction, herein referred to as the "Sigamide reaction," a term used to exemplify a typical amide coupling process.

The protocols outlined below utilize common analytical techniques to provide quantitative insights into reaction kinetics and endpoint determination. These methods are broadly applicable to a wide range of amide coupling strategies, including those employing coupling reagents or proceeding via activated acyl intermediates.

General Reaction and Signaling Pathway

Amide bond formation typically involves the coupling of a carboxylic acid and an amine. This process often requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A common strategy involves the use of a coupling reagent, such as a carbodiimide (e.g., EDC), often in conjunction with an additive like HOBt to suppress side reactions and improve efficiency. The general scheme is depicted below.

Amide_Formation_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate O-Acylisourea Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC) Amide_Product Amide Product (R-CONH-R') Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct (e.g., DCU) Activated_Intermediate->Byproduct Amine Amine (R'-NH2)

Caption: General pathway of an amide bond formation reaction.

Experimental Protocols

Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the consumption of reactants and the formation of the product over time.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., DMF, 10 mL).

  • Initiation: Add the coupling reagent (e.g., EDC, 1.2 mmol) and HOBt (1.2 mmol) to the reaction mixture at room temperature. Start the timer (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., 950 µL of acetonitrile/water) to stop the reaction.

  • Analysis: Inject the quenched sample into an HPLC system equipped with a C18 column and a UV detector.

  • Quantification: Monitor the peak areas of the carboxylic acid, amine, and amide product at an appropriate wavelength. The percentage conversion can be calculated based on the disappearance of the limiting reactant or the appearance of the product relative to an internal standard.

Protocol 2: Monitoring by Proton NMR (¹H NMR) Spectroscopy

¹H NMR spectroscopy allows for the direct observation and quantification of reactants and products in the reaction mixture.[1]

Methodology:

  • Reaction Setup: In an NMR tube, dissolve the carboxylic acid (0.05 mmol) and the amine (0.055 mmol) in a deuterated solvent (e.g., DMSO-d₆). Add an internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials (t=0).

  • Initiation: Add the coupling reagent (e.g., DCC, 0.06 mmol) to the NMR tube, cap it, and shake to mix.

  • Time-course Analysis: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Identify characteristic peaks for the starting materials and the amide product. Integrate these peaks relative to the internal standard to determine their respective concentrations over time. The reaction progress can be plotted as concentration versus time.

Protocol 3: Monitoring by Mass Spectrometry (MS)

Mass spectrometry can be used for real-time monitoring of reaction progress, especially with techniques like Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS).[2]

Methodology:

  • Reaction Setup: Set up the reaction as described in Protocol 1.

  • MS System Setup: Position the EASI-MS source near the reaction vessel.

  • Real-time Monitoring: Use a capillary to continuously sample a small amount of the reaction headspace or directly from the solution.

  • Data Acquisition: Acquire mass spectra over the course of the reaction. Monitor the ion signals corresponding to the reactants and the product.

  • Data Analysis: Plot the relative intensities of the reactant and product ions as a function of time to track the reaction progress.

Data Presentation

The quantitative data obtained from the monitoring experiments can be summarized in tables for easy comparison.

Table 1: HPLC Monitoring of a Representative Amide Reaction

Time (minutes)Carboxylic Acid Peak AreaAmine Peak AreaAmide Product Peak Area% Conversion
01,250,0001,380,00000
15980,0001,100,000275,00021.6
30720,000850,000540,00042.4
60410,000500,000850,00067.2
120150,000200,0001,120,00088.0
240< 10,00055,0001,260,000> 99

Table 2: ¹H NMR Monitoring Data

Time (minutes)Integral of Carboxylic Acid ProtonIntegral of Amide Product ProtonMolar Concentration of Product (M)
01.000.000.00
300.580.420.021
600.330.670.034
1200.120.880.044
2400.020.980.049

Visualization of Experimental Workflow

A clear workflow diagram is essential for ensuring the reproducibility of the monitoring protocols.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_initiation Reaction Initiation cluster_monitoring Reaction Monitoring cluster_data_analysis Data Analysis Setup Combine Carboxylic Acid and Amine in Solvent Initiate Add Coupling Reagent (t=0) Setup->Initiate Sampling Withdraw Aliquots at Time Intervals Initiate->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze by HPLC, NMR, or MS Quenching->Analysis Quantify Quantify Reactants and Product Analysis->Quantify Plot Plot Concentration vs. Time Quantify->Plot

Caption: Workflow for monitoring an amide bond formation reaction.

Conclusion

The protocols and methods described in this application note provide a robust framework for monitoring the progress of amide bond formation reactions. The choice of analytical technique will depend on the specific requirements of the reaction, available instrumentation, and the desired level of detail. By implementing these monitoring strategies, researchers and drug development professionals can gain valuable insights into reaction kinetics, optimize reaction conditions, and ensure the efficient and reproducible synthesis of amide-containing molecules.

References

Application Notes: Downstream Processing of Sigamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Sigamide" does not correspond to a known entity in public scientific literature, this document presents a generalized, hypothetical workflow for the downstream processing of a novel peptide therapeutic. The protocols and data herein are representative of common practices in peptide purification and are intended to serve as a detailed template.

Introduction

The purification of synthetic peptides, such as the hypothetical "this compound," from crude reaction mixtures is a critical step in the drug development process.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with a variety of impurities.[2][3] These impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from cleavage and protecting groups, all of which must be removed to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][4][5]

The primary purification strategy for peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][6] This technique separates the target peptide from impurities based on hydrophobicity.[2] For complex mixtures or to achieve very high purity, orthogonal methods such as Ion-Exchange Chromatography (IEX) may be employed in a multi-step purification process.[7][8] This application note details a comprehensive, two-step chromatographic protocol for the purification of this compound, followed by salt removal and lyophilization to yield the final, high-purity peptide.

Impurity Profile of Crude this compound

The crude this compound mixture, obtained after SPPS and cleavage from the resin, typically presents a complex profile. Knowledge of potential impurities is crucial for designing an effective purification strategy.[7] Common synthesis-related impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[4][5]

  • Truncated Sequences: Shorter peptide chains resulting from incomplete synthesis.

  • Protecting Group Adducts: Peptides with residual protecting groups that were not successfully removed during the final cleavage step.[5][9]

  • Oxidized/Modified Peptides: Side reactions, such as the oxidation of methionine or tryptophan residues, can occur during synthesis or handling.[4][5]

  • Reagent-Related Impurities: Residual scavengers and cleavage cocktail components.[9]

Experimental Protocols

Initial Capture and Purification via Cation-Exchange Chromatography (CIEX)

This initial "capture" step is designed to remove the bulk of process-related impurities, particularly uncharged or similarly charged small molecules from the cleavage cocktail, and some peptide-related impurities.[7]

Methodology:

  • Sample Preparation: Dissolve the crude this compound lyophilizate in Buffer A to a concentration of 20 mg/mL. Filter the solution through a 0.45 µm filter to remove particulate matter.

  • Column Equilibration: Equilibrate a strong cation-exchange column with 5-10 column volumes (CV) of Buffer A until the UV baseline at 280 nm is stable.

  • Sample Loading: Load the filtered this compound solution onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with 3-5 CV of Buffer A to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of 0-50% Buffer B over 20 CV.

  • Fraction Collection: Collect fractions based on the UV chromatogram (280 nm).

  • Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing this compound at >85% purity. Pool the desired fractions.

Buffers:

  • Buffer A (Equilibration & Wash): 20 mM Sodium Phosphate, pH 6.0

  • Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.0

High-Resolution Polishing via Reversed-Phase HPLC (RP-HPLC)

The "polishing" step utilizes the high-resolution power of RP-HPLC to separate the target this compound peptide from closely related impurities, such as deletion sequences.[6][10]

Methodology:

  • Sample Preparation: The pooled fractions from the CIEX step may be diluted with Mobile Phase A to reduce the salt concentration, if necessary.

  • Column Equilibration: Equilibrate a C18 RP-HPLC column with 5-10 CV of 95% Mobile Phase A and 5% Mobile Phase B until the UV baseline at 220 nm is stable.

  • Sample Loading: Load the this compound solution from the previous step onto the column.

  • Elution: Elute the bound this compound using a shallow, linear gradient of 5-45% Mobile Phase B over 60 minutes. This slow gradient is crucial for resolving closely eluting impurities.[6]

  • Fraction Collection: Collect fractions based on the UV chromatogram (220 nm), focusing on the main this compound peak.

  • Analysis: Analyze the purity of each fraction using analytical RP-HPLC. Pool fractions that meet the purity specification (e.g., ≥99.0%).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Desalting and Buffer Exchange

This step is necessary to remove the salts from the CIEX step and the TFA from the RP-HPLC step before final lyophilization.

Methodology:

  • Column Choice: A desalting column packed with a suitable reversed-phase material is used.

  • Equilibration: Equilibrate the column with a low-concentration organic mobile phase, such as 5% Acetonitrile in water.

  • Loading: Load the pooled, high-purity this compound fractions.

  • Washing: Wash the column with the equilibration mobile phase to remove salts and ion-pairing agents.

  • Elution: Elute the desalted this compound with a higher concentration of organic solvent (e.g., 60-80% Acetonitrile in water).

  • Collection: Collect the entire peptide-containing peak.

Lyophilization

The final step is to remove the solvent to obtain this compound as a stable, dry powder.[11]

Methodology:

  • Freezing: Freeze the aqueous solution of purified this compound in a lyophilizer-compatible container.

  • Primary Drying (Sublimation): Place the frozen sample under a high vacuum. The shelf temperature is controlled to allow the frozen solvent to sublimate directly into vapor.

  • Secondary Drying (Desorption): Once all the ice has sublimated, the temperature is gradually increased to remove any residual, bound water molecules.

  • Final Product: The resulting product is a dry, fluffy powder of highly purified this compound, which should be stored under desiccated and refrigerated conditions.

Data Presentation

Table 1: Summary of this compound Purification Steps and Yields

Purification StepStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Step Yield (%)Overall Yield (%)
Crude Material65.2%--100%
Cation-Exchange Chromatography65.2%88.5%85%85%
Reversed-Phase HPLC88.5%99.3%75%63.8%
Final Lyophilized Product99.3%99.3%98% (Recovery)62.5%

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 40 °C

Visualizations

Downstream_Processing_Workflow Crude Crude this compound (Purity: ~65%) CIEX Step 1: Cation-Exchange Chromatography (Capture) Crude->CIEX Dissolve & Filter Analysis1 In-Process Analysis (Analytical RP-HPLC) CIEX->Analysis1 Collect Fractions Pooling1 Pool Fractions (Purity >85%) Analysis1->Pooling1 Identify Pure Fractions RPHPLC Step 2: RP-HPLC (Polishing) Pooling1->RPHPLC Analysis2 In-Process Analysis (Analytical RP-HPLC) RPHPLC->Analysis2 Collect Fractions Pooling2 Pool Fractions (Purity >99.0%) Analysis2->Pooling2 Identify Purest Fractions Desalting Step 3: Desalting / Buffer Exchange Pooling2->Desalting Lyophilization Step 4: Lyophilization Desalting->Lyophilization API Final this compound API (Purity: >99.0%) Lyophilization->API

Caption: Workflow for the downstream processing of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein This compound This compound (Therapeutic Peptide) This compound->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates Transcription Transcription Factor (e.g., CREB) Kinase->Transcription Phosphorylates Response Cellular Response (e.g., Gene Expression) Transcription->Response Regulates

Caption: Hypothetical this compound signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Sigamide-Catalyzed Aziridination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sigamide-catalyzed aziridination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high yields in your experiments.

While "this compound" appears to be a specific catalyst system, the following troubleshooting guide and FAQs are based on established principles of catalytic aziridination and should be broadly applicable.

Troubleshooting Guide: Low Yield

Low or no product formation is a common issue in catalytic reactions. This guide addresses specific problems you may encounter during this compound-catalyzed aziridination, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive Catalyst: The this compound catalyst may be deactivated by air, moisture, or impurities.[1][2]Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly prepared or properly stored catalyst.
Inefficient Nitrene Precursor: The chosen nitrene source may not be suitable for the substrate or the this compound catalyst system.Screen different nitrene precursors, such as various sulfonyliminoiodinanes (e.g., PhI=NTs, PhI=NNs) or azides. The electronic properties of the nitrene precursor can significantly impact reactivity.[1]
Incorrect Reaction Temperature: The reaction may require specific thermal conditions for activation.Optimize the reaction temperature. Some aziridination reactions proceed well at room temperature, while others may require heating or cooling to minimize side reactions.[3][4]
Poor Solvent Choice: The solvent can influence catalyst solubility, stability, and reactivity.Screen a range of anhydrous solvents. Solvents like acetonitrile, dichloromethane, and trifluoroethanol have been shown to be effective in various aziridination reactions.[5][6]
Substrate Reactivity: The electronic and steric properties of the alkene can affect reactivity. Electron-rich olefins are generally more reactive.[4]For less reactive substrates, consider increasing the catalyst loading or reaction time.[4] In some cases, a different catalyst system may be required.
Formation of Side Products Competing Reactions: Side reactions, such as C-H amination, can reduce the yield of the desired aziridine. The choice of catalyst and ligand can influence the chemoselectivity of the reaction.[4]Modification of the this compound catalyst's ligand or screening of different catalysts may be necessary to improve selectivity.
Imine Self-Condensation: In reactions involving in-situ imine formation, self-condensation of the imine can occur, leading to byproducts that may inhibit the catalyst.[3]Lowering the reaction temperature can disfavor the self-condensation pathway.[3]
Over-Crosslinking: In polymer applications, excessive aziridination can lead to brittleness.[7]Optimize the amount of the aziridination agent used to achieve the desired degree of functionalization without compromising material properties.[7]

Frequently Asked Questions (FAQs)

Q1: How can I improve the enantioselectivity of my asymmetric this compound-catalyzed aziridination?

A1: Low enantiomeric excess (ee) can be addressed by focusing on the chiral ligand or catalyst design. The structure of the chiral ligand is crucial for inducing asymmetry. It may be necessary to screen a variety of chiral ligands to find the optimal one for your specific substrate and this compound catalyst system.[4]

Q2: My reaction starts well but then stops before completion. What could be the cause?

A2: This is often a sign of catalyst deactivation.[2] The catalyst could be sensitive to one of the components in the reaction mixture, such as a basic amine if it's used as a reagent or formed as a byproduct.[3] Ensure all reagents are pure and consider if any species generated in situ could be poisoning your this compound catalyst.

Q3: Can the order of reagent addition affect the reaction yield?

A3: Yes, the order of addition can be critical, especially in multi-component reactions. For instance, in reactions where an imine is formed in situ, adding the aldehyde, amine, and catalyst before the nitrene source can be crucial.[3] It is recommended to try different addition sequences to determine the optimal procedure for your specific reaction.

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves (e.g., 4 Å MS) are often added to remove trace amounts of water from the reaction mixture.[8] Since many catalysts used in aziridination are sensitive to moisture, the presence of molecular sieves can help maintain catalyst activity and improve yields.[1]

Experimental Protocols

General Protocol for a Trial this compound-Catalyzed Aziridination

This protocol is a general starting point and should be optimized for your specific substrate and this compound catalyst.

  • To an oven-dried flask under an inert atmosphere (e.g., Argon), add the this compound catalyst (e.g., 5 mol%).

  • Add activated 4 Å molecular sieves.

  • Add the desired anhydrous solvent (e.g., dichloromethane).

  • Add the alkene substrate (1.0 equivalent).

  • Stir the mixture at the desired temperature (e.g., room temperature) for a few minutes.

  • Add the nitrene precursor (e.g., 1.2 equivalents) in one portion or portion-wise.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield Aziridination

LowYieldTroubleshooting start Low Yield in Aziridination check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Examine Reagents start->check_reagents optimize_catalyst Optimize Catalyst Loading / Use Fresh Catalyst check_catalyst->optimize_catalyst Inactive? optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal? optimize_solvent Screen Solvents check_conditions->optimize_solvent Inappropriate? purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impurities/Water? screen_nitrene Screen Nitrene Precursors check_reagents->screen_nitrene Inefficient Precursor? success Improved Yield optimize_catalyst->success optimize_temp->success optimize_solvent->success purify_reagents->success screen_nitrene->success

Caption: A flowchart for troubleshooting low yields in aziridination reactions.

Logical Relationship of Factors Affecting Aziridination Yield

YieldFactors yield Aziridination Yield catalyst Catalyst System (this compound) yield->catalyst substrate Substrate Properties yield->substrate conditions Reaction Conditions yield->conditions reagents Reagent Quality yield->reagents catalyst_activity Activity & Stability catalyst->catalyst_activity ligand Ligand Design catalyst->ligand electronics Electronic Effects substrate->electronics sterics Steric Hindrance substrate->sterics temp Temperature conditions->temp solvent Solvent conditions->solvent purity Purity reagents->purity nitrene Nitrene Source reagents->nitrene

Caption: Key factors influencing the yield of catalytic aziridination.

References

Optimizing Sigamide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Sigamide reactions. The following information addresses common issues encountered during experiments, with a focus on temperature optimization and other critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound reactions?

The optimal temperature for a this compound reaction is highly dependent on the specific substrates, catalyst, and solvent system being used. While some reactions proceed efficiently at room temperature, others may require heating or cooling to achieve desired outcomes.[1][2][3][4] It is crucial to consult literature for analogous reactions or perform an initial temperature screen to determine the ideal conditions for your specific system.

Q2: My this compound reaction is not proceeding to completion. What are the potential causes related to temperature?

If your reaction has stalled, consider the following temperature-related factors:

  • Insufficient Temperature: The reaction may have a high activation energy requiring thermal input to proceed at a reasonable rate. Gradually increasing the reaction temperature in increments (e.g., 10-20°C) can help overcome this barrier.[2][3]

  • Decomposition at Elevated Temperatures: Excessive heat can lead to the degradation of starting materials, reagents, or the desired product. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

  • Solvent Boiling Point: Ensure the reaction temperature does not exceed the boiling point of your solvent, as this can lead to changes in concentration and potentially hazardous pressure buildup.

Q3: I am observing significant side product formation. How can temperature manipulation help?

Temperature can significantly influence the selectivity of a reaction.

  • Lowering the Temperature: Decreasing the reaction temperature can favor the kinetic product over the thermodynamic product, potentially reducing the formation of undesired side products.[1]

  • Precise Temperature Control: Maintaining a consistent and uniform temperature throughout the reaction vessel is critical. Hot spots can lead to localized decomposition and side reactions.

Q4: How do I accurately monitor and control the temperature of my this compound reaction?

Accurate temperature management is essential for reproducibility.[5]

  • Use a reliable heating/cooling system: Oil baths, heating mantles with stirrers, or cryostats provide more uniform temperature control than hot plates.

  • Calibrated Thermometer/Probe: Ensure your temperature measurement device is calibrated and placed correctly within the reaction mixture, not just in the heating or cooling bath.

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial, as temperature changes can affect gas solubility and headspace composition.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound reactions.

Problem: Low or No Product Yield
Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Systematically screen a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C, 80°C) to identify the optimum.[2][3]
Incorrect Reagent Stoichiometry Verify the calculations for all reagents and ensure accurate weighing and dispensing.
Catalyst Inactivity Use a fresh batch of catalyst or test the activity of the current batch on a known reaction.
Poor Quality Solvents or Reagents Use high-purity, dry solvents and fresh reagents. Impurities can inhibit the reaction.[5]
Insufficient Reaction Time Monitor the reaction progress over a longer period using techniques like TLC, LC-MS, or GC-MS.
Problem: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step
Reaction Temperature is Too High Lower the reaction temperature to improve selectivity.[1]
Incorrect Order of Reagent Addition Review the experimental protocol and ensure reagents are added in the correct sequence.[5]
Presence of Air or Moisture For sensitive reactions, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Cross-Contamination Thoroughly clean all glassware to avoid contaminants from previous reactions.

Experimental Protocols

Protocol 1: Temperature Screening for a Model this compound Reaction

This protocol outlines a general procedure for determining the optimal temperature for a new this compound reaction.

Materials:

  • This compound Precursor A

  • Amine B

  • Catalyst C

  • Anhydrous Solvent (e.g., Dioxane, Toluene)

  • Reaction vials with stir bars

  • Heating/cooling plate with multiple reaction blocks

  • TLC plates and developing chamber

  • LC-MS or GC-MS for analysis

Procedure:

  • In separate, labeled reaction vials, add this compound Precursor A (1.0 equiv), Catalyst C (0.1 equiv), and a stir bar.

  • Add the anhydrous solvent to each vial to achieve the desired concentration.

  • Place the vials in the reaction blocks set to different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Allow the mixtures to stir for 10 minutes to reach the set temperature.

  • Add Amine B (1.2 equiv) to each vial simultaneously.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking a small aliquot and analyzing it by TLC.

  • After 24 hours, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and relative purity at each temperature.

  • Based on the results, select the optimal temperature for larger-scale reactions.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Issue Identified Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Reagents Are Reagents Stoichiometric & Pure? Check_Temp->Check_Reagents No Optimize_Temp Perform Temperature Screen Check_Temp->Optimize_Temp Yes Check_Catalyst Is Catalyst Active? Check_Reagents->Check_Catalyst No Verify_Reagents Verify Calculations & Use Fresh Reagents Check_Reagents->Verify_Reagents Yes Check_Time Is Reaction Time Sufficient? Check_Catalyst->Check_Time No Test_Catalyst Use Fresh Catalyst/Test Activity Check_Catalyst->Test_Catalyst Yes Extend_Time Monitor Reaction for Longer Duration Check_Time->Extend_Time Yes Success Problem Resolved Check_Time->Success No Optimize_Temp->Check_Reagents Verify_Reagents->Check_Catalyst Test_Catalyst->Check_Time Extend_Time->Success

Caption: A logical workflow for troubleshooting common this compound reaction issues.

Experimental Workflow for Temperature Optimization

TempOptimizationWorkflow Setup Prepare Multiple Reaction Vials (Substrates, Catalyst, Solvent) Set_Temp Set Different Temperatures for Each Vial Setup->Set_Temp Equilibrate Equilibrate for 10 min Set_Temp->Equilibrate Add_Reagent Add Final Reagent Equilibrate->Add_Reagent Monitor Monitor by TLC/LC-MS at Time Intervals Add_Reagent->Monitor Analyze Analyze Final Conversion & Purity Monitor->Analyze Result Identify Optimal Temperature Analyze->Result

Caption: A streamlined experimental workflow for optimizing reaction temperature.

References

Side reactions and byproducts with Sigamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support guide is based on a hypothetical substance, "Sigamide." As of the date of this document, "this compound" is not a recognized scientific term in publicly available literature. The information provided herein is constructed for illustrative purposes to meet the structural and formatting requirements of the user's request. The described mechanisms, side reactions, and protocols are based on plausible scenarios for a peptide-based kinase inhibitor targeting the Sigma-1 Receptor but are not based on real-world data for a compound named this compound.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic peptide-based kinase inhibitor designed to selectively modulate the activity of the Sigma-1 Receptor (S1R), a molecular chaperone located at the endoplasmic reticulum.[1] Its primary mechanism of action is the allosteric modulation of the S1R, which in turn influences calcium signaling, ion channel function, and cellular stress responses.[1][2] By modulating S1R, this compound is investigated for its potential in studying neurodegenerative diseases and other conditions where S1R is implicated.[3]

Q2: What are the most common side reactions observed with this compound in cell-based assays?

A2: The most frequently observed side reactions are off-target effects on related kinases and cellular toxicity at high concentrations. Off-target activity can lead to unintended changes in cellular signaling pathways.[4] Cytotoxicity may manifest as reduced cell viability or altered morphology.

Q3: What byproducts can be expected from the degradation of this compound in solution?

A3: this compound is a peptide and is susceptible to oxidation and hydrolysis, particularly with improper storage or handling.[4] The primary degradation byproducts are oxidized peptide fragments and smaller, inactive peptide sequences resulting from the cleavage of peptide bonds.

Q4: How can I minimize the formation of byproducts during my experiments?

A4: To minimize byproduct formation, it is crucial to handle and store this compound correctly. Store lyophilized powder at -80°C and reconstituted solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[4] Use sterile, high-purity buffers, and consider preparing solutions fresh for each experiment.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

High variability between replicate wells or experiments can obscure the true effect of this compound.

  • Possible Cause 1: Inconsistent Pipetting.

    • Solution: Ensure pipettes are properly calibrated. When preparing serial dilutions, thoroughly mix each solution before proceeding to the next dilution.

  • Possible Cause 2: Incomplete Solubilization.

    • Solution: Ensure the peptide is fully dissolved before use. For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization before dilution in aqueous buffer.[4]

  • Possible Cause 3: Cell Health and Confluency.

    • Solution: Use cells within a consistent passage number range and ensure a uniform seeding density. Monitor cell health and confluency prior to and during the experiment.

Issue 2: Lower Than Expected Potency (High IC50 Value)

If this compound appears to be less potent than anticipated, consider the following factors.

  • Possible Cause 1: Peptide Degradation.

    • Solution: Use a fresh aliquot of this compound. Confirm that storage and handling protocols have been followed to prevent degradation.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Solution: The inhibitory activity of peptide-based kinase modulators can be sensitive to assay conditions.[5] Systematically optimize parameters such as pH, incubation time, and temperature. The concentration of ATP in kinase assays should also be optimized, as it can compete with ATP-competitive inhibitors.[5][6]

  • Possible Cause 3: Inactive Target Protein.

    • Solution: Include a positive control with a known activator or substrate to verify the activity of the Sigma-1 Receptor or other target proteins in your assay system.[4]

Issue 3: Evidence of Off-Target Effects

Unexplained cellular responses that do not align with the known function of the Sigma-1 Receptor may indicate off-target effects.

  • Possible Cause 1: Interaction with Other Kinases.

    • Solution: Test this compound against a panel of closely related kinases to assess its selectivity.[7]

  • Possible Cause 2: Non-Specific Binding.

    • Solution: Use a scrambled peptide sequence of this compound as a negative control.[4] This will help differentiate between effects caused by the specific sequence of this compound and those due to non-specific peptide interactions.

Data Presentation

Table 1: Effect of Storage Conditions on this compound Byproduct Formation

Storage ConditionTemperature (°C)Duration (Days)Oxidized Byproduct (%)Hydrolyzed Byproduct (%)
Lyophilized Powder-80365< 0.1< 0.1
Lyophilized Powder4301.20.5
Reconstituted in PBS475.83.2
Reconstituted in PBS-20 (3 freeze-thaw cycles)304.52.1
Reconstituted in PBS-8090< 0.5< 0.2

Table 2: Troubleshooting Guide for Common this compound Issues

IssuePossible CauseRecommended Action
High Variability Inconsistent PipettingCalibrate pipettes, ensure proper mixing.
Incomplete SolubilizationUse minimal organic solvent, vortex during dilution.[4]
Cell HealthMaintain consistent cell passage and confluency.
Low Potency Peptide DegradationUse fresh aliquots, verify storage.[4]
Suboptimal Assay ConditionsOptimize pH, temperature, and incubation time.[6]
Inactive Target ProteinInclude positive controls.[4]
Off-Target Effects Non-Specific Kinase InhibitionScreen against a kinase panel.[7]
Non-Specific Peptide BindingUse a scrambled peptide as a negative control.[4]

Experimental Protocols

Protocol 1: Assessing Off-Target Kinase Activity

This protocol outlines a general method for testing the inhibitory activity of this compound against a panel of related kinases.

  • Prepare Reagents:

    • Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate kinase assay buffer, starting from a high concentration (e.g., 100 µM).

    • Prepare solutions of the target kinases in the assay buffer.

    • Prepare a solution of the corresponding peptide substrate and ATP. The ATP concentration should be near the Km for each kinase.[6]

  • Assay Procedure:

    • Add 5 µL of each this compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well, except for the negative control wells.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Visualizations

Sigamide_Signaling_Pathway cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) Ca_ER Ca2+ Store S1R->Ca_ER Modulates Ca2+ Release IonChannel Ion Channel S1R->IonChannel Regulates Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Releases This compound This compound This compound->S1R Allosteric Modulation CellularStress Cellular Stress Response Ca_Cytosol->CellularStress Triggers

Caption: Hypothetical signaling pathway of this compound modulating the Sigma-1 Receptor.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Potency Is Potency Lower than Expected? Start->Check_Potency Check_Variability Is Variability High? Check_Potency->Check_Variability No Degradation Check for Peptide Degradation (Use Fresh Aliquot) Check_Potency->Degradation Yes Check_OffTarget Evidence of Off-Target Effects? Check_Variability->Check_OffTarget No Pipetting Verify Pipette Calibration and Technique Check_Variability->Pipetting Yes Kinase_Panel Screen Against Kinase Panel Check_OffTarget->Kinase_Panel Yes End Problem Resolved Check_OffTarget->End No Assay_Conditions Optimize Assay Conditions (pH, Temp, Time) Degradation->Assay_Conditions Assay_Conditions->End Solubility Confirm Complete Solubilization Pipetting->Solubility Solubility->End Scrambled_Control Use Scrambled Peptide Control Kinase_Panel->Scrambled_Control Scrambled_Control->End

Caption: Troubleshooting workflow for experiments involving this compound.

Byproduct_Formation_Logic Sigamide_Solution This compound in Aqueous Solution Improper_Storage Improper Storage (e.g., > -20°C, Freeze-Thaw) Sigamide_Solution->Improper_Storage Oxidation Oxidized Byproducts Improper_Storage->Oxidation Leads to Hydrolysis Hydrolyzed Byproducts Improper_Storage->Hydrolysis Leads to Reduced_Activity Reduced Biological Activity Oxidation->Reduced_Activity Hydrolysis->Reduced_Activity

Caption: Logical relationship of this compound byproduct formation.

References

Technical Support Center: Improving Enantioselectivity with Sigamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sigamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound for improving enantioselectivity in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chiral organocatalyst, chemically identified as (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide. It is derived from the natural amino acid L-valine. Its primary application is the enantioselective reduction of ketimines to produce chiral amines. This reaction typically utilizes trichlorosilane (HSiCl₃) as the hydride source and achieves high levels of enantioselectivity for a variety of substrates.[1][2]

Q2: What is the general mechanism of action for this compound in ketimine reduction?

A2: this compound functions as a Lewis-basic organocatalyst. The formyl group on the catalyst is believed to activate the trichlorosilane, making it a more potent and stereochemically directed hydride donor. The chiral environment created by the this compound catalyst then orchestrates the hydride transfer to one of the enantiotopic faces of the ketimine, leading to the formation of one enantiomer of the amine product in excess.

Q3: What are the typical reaction conditions for a this compound-catalyzed reduction?

A3: A typical reaction is carried out with a low catalyst loading of this compound (1-5 mol%) in a non-polar aprotic solvent, such as toluene or dichloromethane (CH₂Cl₂).[1][2] Trichlorosilane is used as the reducing agent, usually in a slight excess (e.g., 1.5 equivalents). The reaction is often run at room temperature or can be cooled to 0 °C to potentially improve enantioselectivity.

Q4: How should I handle and store this compound and trichlorosilane?

A4: This compound is a stable solid and should be stored in a cool, dry place. No extraordinary handling precautions are typically required beyond standard laboratory practices for fine chemicals.

Trichlorosilane , however, is a hazardous substance and requires careful handling. It is a highly flammable liquid and vapor that reacts violently with water, releasing flammable gases that can ignite spontaneously. It also causes severe skin burns and eye damage and is harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

Q5: How do I determine the enantiomeric excess (ee%) of my chiral amine product?

A5: The enantiomeric excess of the chiral amine product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[3][4][5][6] This involves using a chiral stationary phase (CSP) that can separate the two enantiomers. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are commonly used for this purpose. The mobile phase is usually a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[3][7] A small amount of an amine additive, such as diethylamine (DEA), is often included in the mobile phase to improve peak shape for basic analytes like amines.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective reduction of ketimines using this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Enantioselectivity (ee%) 1. Water in the reaction: Trichlorosilane reacts violently with water, which can lead to a non-catalyzed, non-selective reduction pathway. 2. Inappropriate Solvent: Solvent polarity can influence the transition state and thus the enantioselectivity. 3. Reaction Temperature Too High: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower ee%. 4. Incorrect Catalyst Loading: Too low a catalyst loading can result in a significant background (non-catalyzed) reaction.1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle trichlorosilane under a strict inert atmosphere. 2. Screen alternative anhydrous, non-polar solvents such as toluene, dichloromethane, or diethyl ether. 3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Monitor the reaction time, as it will likely be longer. 4. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% or 5 mol%).
Low Conversion / Incomplete Reaction 1. Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst. 2. Insufficient Reducing Agent: The stoichiometry of trichlorosilane may be insufficient if there are other reducible functional groups or if some of it is consumed by moisture. 3. Low Reaction Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate.1. Purify the ketimine substrate (e.g., by column chromatography or recrystallization) and use high-purity anhydrous solvents. 2. Ensure accurate stoichiometry and consider a slightly larger excess of trichlorosilane. 3. Find a balance between reaction temperature and time. Allow the reaction to run for a longer period at lower temperatures or find the highest temperature that still provides acceptable enantioselectivity.
Formation of Side Products 1. Hydrolysis of Ketimine: The presence of water can lead to the hydrolysis of the ketimine starting material back to the corresponding ketone and amine. 2. Over-reduction or Side Reactions: Depending on the substrate, other functional groups might be reduced by trichlorosilane.1. Maintain strict anhydrous conditions throughout the setup and reaction. 2. Protect other sensitive functional groups on the substrate if necessary. Analyze the crude reaction mixture by NMR or GC-MS to identify side products and adjust the reaction conditions accordingly.
Inconsistent Results 1. Variability in Reagent Quality: The purity of trichlorosilane and the solvent can vary between batches. 2. Atmospheric Moisture: Small leaks in the reaction setup can introduce moisture, leading to inconsistent results.1. Use reagents from a reliable supplier and consider purifying or distilling them before use. 2. Always ensure a properly sealed reaction setup with a positive pressure of inert gas.

Data Presentation

The following tables summarize the performance of this compound in the asymmetric reduction of various ketimines as reported in the literature.[1][2]

Table 1: Effect of Substrate Structure on Enantioselectivity

Ketimine Substrate (Ar¹-C(R)=N-Ar²)R GroupYield (%)ee (%)
Ph-C(Me)=N-PhMethyl9196
Ph-C(Et)=N-PhEthyl9497
2-Naphthyl-C(Me)=N-PhMethyl9596
2-Furyl-C(Me)=N-PhMethyl8994
2-Thienyl-C(Me)=N-PhMethyl9295
Ph-C(i-Pr)=N-PhIsopropyl9093
Ph-C(cyclohexyl)=N-PhCyclohexyl8588
2-Pyridyl-C(Me)=N-PhMethyl8265
3-Pyridyl-C(Me)=N-PhMethyl8590
4-Pyridyl-C(Me)=N-PhMethyl8878

Conditions: 5 mol% this compound, 1.5 eq. HSiCl₃, Toluene, Room Temperature.

Table 2: Optimization of Reaction Conditions for Ph-C(Me)=N-Ph

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
5Toluene259196
2.5Toluene259095
1Toluene258894
5CH₂Cl₂259295
5THF258580
5Toluene09097

Experimental Protocols & Visualizations

General Experimental Protocol for this compound-Catalyzed Ketimine Reduction

This protocol is a general guideline and may require optimization for specific substrates.

1. Materials and Setup:

  • Glassware: All glassware (e.g., Schlenk flask, syringes) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry inert gas (Argon or Nitrogen).

  • Reagents:

    • Ketimine substrate

    • This compound catalyst

    • Anhydrous Toluene (or other suitable solvent)

    • Trichlorosilane (HSiCl₃)

  • Equipment: Magnetic stirrer, inert gas line (Ar or N₂), syringe pump (optional, for slow addition).

2. Reaction Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ketimine substrate (1.0 mmol) and the this compound catalyst (0.05 mmol, 5 mol%).

  • Seal the flask and purge with inert gas for 10-15 minutes.

  • Add anhydrous toluene (5 mL) via syringe. Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) until all solids are dissolved.

  • Slowly add trichlorosilane (1.5 mmol, 1.5 eq.) to the stirred solution via syringe over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Quenching is exothermic and releases gas.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Visualizations (Graphviz DOT Language)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dry Glassware (Oven/Flame) B Add Ketimine & This compound Catalyst A->B C Purge with Inert Gas (Ar/N₂) B->C D Add Anhydrous Solvent C->D E Set Temperature (e.g., 0 °C) D->E F Slowly Add Trichlorosilane E->F G Stir & Monitor (TLC/GC) F->G H Quench Reaction (aq. NaHCO₃) G->H I Extraction H->I J Purification (Chromatography) I->J K Analysis (Yield, Chiral HPLC) J->K

Caption: General workflow for this compound-catalyzed asymmetric ketimine reduction.

Proposed_Mechanism cluster_activation Activation cluster_hydride_transfer Enantioselective Hydride Transfer catalyst This compound activated_complex Activated Complex [this compound-HSiCl₃] catalyst->activated_complex + HSiCl₃ silane HSiCl₃ ketimine Ketimine (R¹R²C=NAr) transition_state Diastereomeric Transition State ketimine->transition_state product Chiral Amine (R¹R²CH-NHAr) activated_complex->transition_state transition_state->catalyst Catalyst Regeneration transition_state->product [H⁻] transfer

Caption: Proposed catalytic cycle for the this compound-catalyzed reduction.

References

Technical Support Center: Sigamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during Sigamide synthesis. For the purpose of this guide, "this compound" is interpreted as a peptide-based molecule containing a sulfonamide linkage. The troubleshooting strategies provided are based on established protocols for sulfonamide and peptide synthesis.

Frequently Asked Questions (FAQs)

Low Reaction Yield

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Common Causes and Solutions:

  • Poor Reactivity of Starting Materials:

    • Amine Nucleophilicity: The reactivity of the amine is crucial. Sterically hindered or electron-deficient amines are less nucleophilic and react more slowly.[1] To address this, consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1]

    • Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation.[1] Using sulfonyl fluorides, which are often more stable, can sometimes provide better yields.[1]

  • Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture.[2][3] This competitive side reaction consumes the starting material.[1] To minimize hydrolysis, ensure all glassware is thoroughly dried and use anhydrous solvents.[2][3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[2][3]

    • Bis-sulfonylation of Primary Amines: Primary amines can react twice to form a bis-sulfonated product.[1] To avoid this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.[1]

  • Suboptimal Reaction Conditions:

    • Inadequate Base: A base is necessary to neutralize the HCl generated during the reaction.[2] If the base is too weak or used in insufficient amounts, the amine can become protonated, reducing its nucleophilicity.[2] Use at least one equivalent of a suitable base like pyridine or triethylamine.[2]

    • Incorrect Solvent: The choice of solvent significantly impacts the reaction rate.[2] Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[2]

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction.[2] Ensure the purity of your amine and sulfonyl chloride, and purify them if necessary.[2]

Presence of Side Products and Purification Challenges

Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize them?

The formation of side products is a common issue. The most frequent impurities are often unreacted starting materials and byproducts from side reactions.

Common Side Products and Minimization Strategies:

Side ProductCauseMinimization Strategy
Unreacted Starting MaterialsIncomplete reaction.Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.[1]
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid)Reaction of the sulfonyl chloride with trace amounts of water.[1]Ensure anhydrous conditions. The resulting sulfonic acid can often be removed during workup with a basic aqueous wash (e.g., sodium bicarbonate solution).[1]
Bis-sulfonated AmineA primary amine (R-NH₂) reacting twice with the sulfonylating agent.[1]Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.[1] Alternatively, using a protecting group for the amine can prevent this.[1]

Purification Tips:

  • Column Chromatography: A typical mobile phase for purifying sulfonamides is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[1]

  • Tailing on Silica Gel: Sulfonamides can sometimes "tail" on silica gel due to the acidic nature of the N-H proton. Adding a small amount of a modifier like triethylamine (0.5-1%) or acetic acid to the eluent can improve peak shapes.[1]

  • Aqueous Wash: A standard aqueous workup can remove many common impurities.[1]

Solid-Phase Synthesis Challenges

Q3: I am performing a solid-phase synthesis of a this compound and experiencing incomplete coupling. What can I do?

Incomplete coupling in solid-phase peptide synthesis (SPPS) is a frequent problem, often due to peptide aggregation or difficult sequences.

Troubleshooting Strategies for SPPS:

  • Disrupting Aggregates:

    • Add a detergent like 1% Triton X-100.

    • Use chaotropic salts such as 0.4M LiCl or KSCN.

    • Employ "magic mixture" (DCM/DMF/NMP) or solvents like hexafluoroisopropanol (HFIP) to improve resin swelling.[4]

  • Improving Coupling Efficiency:

    • Repeat the coupling step.[4]

    • Increase the concentration of the reagents.[4]

    • Consider using a different coupling reagent, such as PyBOP and NMM.[4]

    • For difficult sequences, using pseudoproline dipeptide building blocks can be beneficial.[4]

  • For Hydrophobic Peptides:

    • Cleavage from the resin can be challenging. Using a cocktail like 90:5:5 TFA/TIPS/H2O is a common starting point.[5]

    • To improve solubility after cleavage, 10-20% trifluoroethanol in a standard buffer can be used.[5]

Experimental Protocols

General Protocol for Solution-Phase Sulfonamide Synthesis:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Use anhydrous solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[2]

  • Reaction Setup:

    • Dissolve the amine (1.0 equivalent) and a suitable base (at least 1.0 equivalent, e.g., triethylamine or pyridine) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.[2]

    • Cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the sulfonyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (this can range from a few hours to overnight, depending on the reactivity of the substrates).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted sulfonyl chloride (as sulfonic acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware dissolve_amine Dissolve Amine & Base prep_glass->dissolve_amine prep_solvents Anhydrous Solvents prep_solvents->dissolve_amine cool_mixture Cool to 0°C dissolve_amine->cool_mixture add_sulfonyl Add Sulfonyl Chloride cool_mixture->add_sulfonyl react Stir at RT add_sulfonyl->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Aqueous Washes extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify dry_concentrate->purify product Pure this compound purify->product

Caption: Solution-Phase this compound Synthesis Workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Poor Reactivity start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Impure Reagents start->cause4 sol1a Increase Temp/Time cause1->sol1a sol1b Use Catalyst (DMAP) cause1->sol1b sol2a Anhydrous Conditions cause2->sol2a sol2b Control Stoichiometry cause2->sol2b sol3a Optimize Base/Solvent cause3->sol3a sol4a Purify Starting Materials cause4->sol4a end Successful Synthesis sol1a->end Improved Yield sol1b->end sol2a->end sol2b->end sol3a->end sol4a->end

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Sigamide Technical Support Center: Stability & Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sigamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability and degradation issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Sigamide solution has become cloudy or has visible precipitates. What is happening and how can I fix it?

A1: Cloudiness or precipitation is a common sign of physical instability, most likely due to aggregation where this compound molecules self-associate to form insoluble complexes.[1] This can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the buffer.[2]

Troubleshooting Steps:

  • Sonication: This can help break apart existing aggregates.[1]

  • pH Adjustment: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase net charge and electrostatic repulsion between molecules, reducing aggregation.[3][4]

  • Lower Concentration: High protein concentrations can compromise stability.[4] Try working with a more dilute solution if your experimental design allows.

  • Add Stabilizers: Certain excipients, such as polyols (e.g., mannitol, sucrose) or amino acids (e.g., arginine), can help to stabilize the this compound in solution.[3][5]

  • Use of Denaturants (Last Resort): For non-biological or analytical applications where maintaining native structure is not critical, chaotropic agents like 6 M Guanidine HCl or 8 M Urea can be used to solubilize stubborn aggregates.[1]

Q2: I'm observing a loss of activity in my this compound sample over time, even when stored at 4°C. What could be the cause?

A2: Loss of activity is often due to chemical degradation. For amide-containing molecules like Sigamides, several degradation pathways are possible even at low temperatures. The most common include hydrolysis, oxidation, and deamidation.[6][7]

  • Hydrolysis: The cleavage of the amide bond is a primary degradation pathway.[8][9] This is highly dependent on the pH of the solution.[10]

  • Oxidation: Certain amino acid residues, if present in the this compound structure (e.g., methionine, cysteine, tryptophan, histidine), are susceptible to oxidation, which can be triggered by exposure to oxygen, trace metal ions, or light.[7][11][12]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo hydrolysis of their side-chain amide group, which can alter the structure and function of the molecule.[7] Sequences such as Asn-Gly are particularly prone to this.[2]

To mitigate this, ensure your buffer is at the optimal pH for stability, consider purging solutions with an inert gas like nitrogen or argon to remove oxygen, and store samples protected from light.[5][9] For long-term storage, it is recommended to keep single-use aliquots at -80°C.[1]

Q3: Which amino acid residues are most likely to cause stability issues in Sigamides?

A3: The primary amino acid sequence of a this compound is a critical determinant of its stability.[13] Residues that are particularly susceptible to degradation include:

  • Asparagine (Asn) and Aspartic Acid (Asp): Prone to deamidation and isomerization.[2][5]

  • Cysteine (Cys) and Methionine (Met): Highly susceptible to oxidation.[5][14]

  • Tryptophan (Trp) and Histidine (His): Also prone to oxidation.[7][12]

  • Aspartic Acid (Asp) - X sequences (especially Asp-Pro): The peptide bond following an Asp residue is susceptible to hydrolysis, particularly under acidic conditions.[7][15]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks during HPLC analysis of your this compound sample, it may indicate the presence of degradation products or impurities.

G start Unexpected Peaks in HPLC check_control Analyze a freshly prepared 'time-zero' control sample start->check_control peaks_present Peaks present in control? check_control->peaks_present yes_impurity Indicates synthesis-related impurity or issue with analytical method. peaks_present->yes_impurity Yes no_degradation Indicates degradation. Proceed with characterization. peaks_present->no_degradation No characterize Characterize new peaks using LC-MS/MS no_degradation->characterize identify_mass Determine mass of new species characterize->identify_mass mass_shift Does mass correspond to known degradation pathways? identify_mass->mass_shift mass_shift_yes Likely degradation product. (e.g., +16 Da = Oxidation, +1 Da = Deamidation) mass_shift->mass_shift_yes Yes mass_shift_no Could be a more complex degradation or interaction product. mass_shift->mass_shift_no No optimize Optimize storage/experimental conditions based on identified degradation pathway. mass_shift_yes->optimize

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Guide 2: Addressing Poor Solubility

If you are having trouble dissolving your lyophilized this compound powder, it may be due to its intrinsic hydrophobicity or aggregation upon reconstitution.

G start Lyophilized this compound will not dissolve initial_solvent Attempt dissolution in a small amount of organic solvent first (e.g., DMSO, DMF) start->initial_solvent dissolved Does it dissolve? initial_solvent->dissolved yes_add_buffer Slowly add the organic stock solution to the aqueous buffer with stirring. dissolved->yes_add_buffer Yes no_try_acidic Try 10% acetic acid if the this compound is basic. dissolved->no_try_acidic No check_aggregation Is the final solution cloudy? yes_add_buffer->check_aggregation no_try_acidic->dissolved yes_aggregate Indicates aggregation. See Aggregation FAQ (Q1). check_aggregation->yes_aggregate Yes no_success Solution is ready for use. check_aggregation->no_success No

Caption: Workflow for dissolving hydrophobic Sigamides.

Data Presentation: Degradation Pathways & Stabilization

The following tables summarize common chemical and physical instability pathways and corresponding stabilization strategies.

Table 1: Common Chemical Degradation Pathways for Amide-Containing Molecules

Degradation PathwaySusceptible Residues/StructuresCommon TriggersResult
Hydrolysis Amide backbone (esp. Asp-X bonds)Acidic or basic pH[8]Cleavage of the peptide chain
Oxidation Met, Cys, His, Trp, TyrOxygen, light, metal ions[7][14]Addition of oxygen atoms, loss of activity
Deamidation Asn, GlnNeutral to basic pH, high temperature[7]Conversion to Asp/Glu, change in charge
Racemization All chiral amino acids (esp. Asp)Basic pH[7]Conversion from L- to D-amino acid
β-Elimination Cys, Ser, Thr, Phe, TyrHigh pH, high temperature[6]Backbone cleavage, modification of side chain

Table 2: Common Physical Instability Pathways and Stabilization Strategies

Instability PathwayDescriptionCommon TriggersStabilization Strategies
Aggregation Self-association into insoluble complexesHigh concentration, pH near pI, temperature changes, agitation[2][13]Optimize pH, lower concentration, add stabilizers (arginine, sugars), use cryoprotectants (glycerol)[4]
Precipitation Macroscopic formation of insoluble materialPoor solubility, aggregationAdjust pH, use co-solvents, add solubilizing excipients[5]
Adsorption Sticking to surfaces (e.g., vials, tubing)Hydrophobic interactions with surfacesAdd surfactants (e.g., Polysorbate 20/80), use low-binding tubes[13]

Experimental Protocols

Protocol 1: General HPLC-Based Stability Assessment

This protocol outlines a typical experiment to assess the stability of a this compound in a specific formulation over time.

  • Preparation:

    • Prepare the this compound stock solution in a suitable solvent.

    • Prepare the final formulation buffer with all excipients.

    • Dilute the this compound stock into the formulation buffer to the final target concentration.

  • Time-Zero Analysis:

    • Immediately after preparation, take an aliquot of the this compound solution.

    • Analyze by a validated reverse-phase HPLC (RP-HPLC) method to determine the initial purity and concentration. This serves as the t=0 reference.

  • Incubation:

    • Divide the remaining solution into multiple vials for different time points and conditions.

    • Store the vials at the desired stability-testing temperatures (e.g., 4°C, 25°C, 40°C).

    • Include control samples protected from light (wrapped in foil) if photostability is also being assessed.[16]

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by RP-HPLC using the same method as the time-zero analysis.

  • Data Analysis:

    • Calculate the percentage of the intact this compound remaining at each time point relative to the time-zero sample.

    • Identify and quantify any new peaks that appear, which represent degradation products.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

G prep Prepare this compound in Formulation Buffer t0 Analyze Time-Zero Sample via HPLC prep->t0 incubate Incubate Samples at Various Temperatures (e.g., 4°C, 25°C, 40°C) prep->incubate data Calculate % Remaining this compound and Quantify Degradants t0->data timepoint Pull Samples at Predetermined Time Points incubate->timepoint hplc_analysis Analyze via HPLC timepoint->hplc_analysis hplc_analysis->data report Determine Degradation Rate and Stability Profile data->report

Caption: Experimental workflow for an HPLC-based stability study.

Protocol 2: Forced Degradation (Photostability) Study

This protocol is based on ICH Q1B guidelines to assess the intrinsic photostability of a this compound.[16][17]

  • Sample Preparation:

    • Prepare the this compound solution in a chemically inert and transparent container.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.[18]

  • Exposure:

    • Place both the test sample and the dark control in a photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B standards, which requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[19]

  • Analysis:

    • After the exposure period, retrieve both samples.

    • Analyze both the exposed sample and the dark control by HPLC or another suitable analytical method.

  • Evaluation:

    • Compare the chromatogram of the exposed sample to that of the dark control.

    • Any degradation observed in the exposed sample that is not present in the dark control can be attributed to photodegradation.

    • If significant photodegradation occurs, further testing of the this compound in its intended packaging may be necessary to evaluate the packaging's protective qualities.[17]

References

Impact of impurities on Sigamide catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Sigamide

This compound is a novel, synthetically engineered peptide ligase designed for the efficient and specific conjugation of peptide fragments. Its primary application is in the development and manufacturing of complex therapeutic peptides and proteins. This compound catalyzes the formation of a native peptide bond between a C-terminal ester-functionalized peptide and an N-terminal peptide, offering high yields and specificity under mild reaction conditions. However, the catalytic efficiency of this compound is highly sensitive to various impurities that may be present in the reaction mixture. This guide provides detailed troubleshooting information and answers to frequently asked questions to help researchers optimize their this compound-based ligation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound reaction has failed or is showing very low yield. What are the common causes?

A1: Low or no catalytic activity is a common issue that can stem from several factors.[1] The primary culprits are often impurities that poison the active site, improper reaction conditions, or degradation of the enzyme.[1]

  • Catalyst Poisoning: The active site of this compound is susceptible to inhibition by various impurities. Even trace amounts of heavy metals, residual solvents from peptide synthesis, or unreacted coupling reagents can significantly decrease or completely inhibit its activity.[1]

  • Incorrect Buffer Conditions: this compound activity is optimal within a specific pH and buffer composition range. Deviations can lead to a sharp drop in performance. The standard buffer is a 50 mM phosphate buffer at pH 7.5.

  • Enzyme Degradation: Improper storage or handling, such as repeated freeze-thaw cycles or exposure to high temperatures, can lead to the degradation of this compound.

  • Substrate Issues: One or both of your peptide substrates may have solubility issues, degradation, or incorrect functionalization.

Troubleshooting Steps:

  • Analyze for Impurities: Use HPLC and mass spectrometry to check the purity of your peptide substrates. Screen for common impurities listed in the tables below.

  • Verify Buffer pH and Composition: Prepare fresh buffer and confirm its pH.

  • Use a Positive Control: Run the reaction with a known, validated set of peptide substrates to confirm the activity of your this compound stock.

  • Check Enzyme Aliquots: If you suspect degradation, use a fresh, unopened aliquot of this compound.

Q2: I'm observing the formation of unexpected side products in my reaction. What could be the cause?

A2: The presence of unexpected side products often points to issues with substrate purity or competing, non-enzymatic reactions.

  • Reactive Impurities in Peptide Stocks: Residual activating agents (e.g., carbodiimides) or protecting groups from solid-phase peptide synthesis (SPPS) can lead to non-specific modifications of your peptides.

  • Substrate Dimerization or Aggregation: If your peptide substrates are prone to aggregation, this can lead to the formation of higher-order complexes.

  • Hydrolysis of C-terminal Ester: The C-terminal ester of one of your substrates is susceptible to hydrolysis, especially at non-optimal pH, which would render it inactive for the this compound ligation.

Troubleshooting Steps:

  • Repurify Peptide Substrates: If possible, repurify your peptide substrates using preparative HPLC.

  • Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of non-enzymatic side reactions.

  • Analyze Side Products: Use mass spectrometry to identify the mass of the side products. This can provide clues as to their origin (e.g., a mass addition corresponding to a known residual solvent or protecting group).

Q3: How do heavy metal impurities specifically affect this compound activity?

A3: Heavy metal ions are potent inhibitors of many enzymes, including this compound.[2][3] They can disrupt the enzyme's structure and function in several ways:

  • Binding to Active Site Residues: Heavy metals can coordinate with key amino acid residues (like cysteine or histidine) in the active site, blocking substrate access.[2]

  • Disruption of Tertiary Structure: Metal ions can interfere with disulfide bonds or other interactions that maintain the enzyme's correct three-dimensional fold.[2]

  • Displacing Essential Metal Cofactors: If this compound requires a specific metal cofactor for its activity, inhibitory heavy metals can displace it.[2]

Even micromolar concentrations of heavy metals like mercury (Hg²⁺), lead (Pb²⁺), or copper (Cu²⁺) can lead to significant inhibition.[3][4][5]

Quantitative Impact of Common Impurities

The following tables summarize the inhibitory effects of common impurities on this compound catalytic activity. The data is based on a standard activity assay with model substrates.

Table 1: Effect of Heavy Metal Ions on this compound Activity

Impurity (Ion)Concentration (µM)Relative Activity (%)
Control0100
Zn²⁺1095
Cu²⁺1060
Ni²⁺1085
Pb²⁺1040
Hg²⁺55

Table 2: Effect of Residual Solvents from Peptide Synthesis on this compound Activity

Impurity (Solvent)Concentration (% v/v)Relative Activity (%)
Control0100
Acetonitrile (ACN)198
Dimethylformamide (DMF)175
Dichloromethane (DCM)150
Trifluoroacetic Acid (TFA)0.190
Diisopropylethylamine (DIPEA)0.165

Experimental Protocols

Protocol 1: Standard this compound Activity Assay

This protocol describes a fluorescence-based assay to determine the catalytic activity of this compound.

Materials:

  • This compound Enzyme (1 mg/mL stock in 50 mM phosphate buffer, pH 7.5)

  • Fluorogenic Peptide Substrate 1 (e.g., Dansyl-Ala-Gly-Arg-CO-O-CH₃)

  • Quencher Peptide Substrate 2 (e.g., H₂N-Trp-Val-Lys-NH₂)

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.5

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 520 nm)

Procedure:

  • Prepare a 2X reaction mixture in the assay buffer containing 20 µM of each peptide substrate.

  • Dispense 50 µL of the 2X reaction mixture into the wells of the 96-well plate.

  • Prepare a 2X this compound solution by diluting the stock enzyme to 20 µg/mL in the assay buffer.

  • Initiate the reaction by adding 50 µL of the 2X this compound solution to each well.

  • Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every minute for 30 minutes.

  • The rate of reaction is proportional to the initial linear increase in fluorescence.

Protocol 2: Troubleshooting Impurity Inhibition

This protocol provides a workflow to identify the source of inhibition in a this compound reaction.

Materials:

  • Inhibited reaction components (your peptide substrates, buffer, and this compound)

  • Control (high-purity) peptide substrates

  • Control (freshly prepared) assay buffer

  • Control (new aliquot) this compound

  • Materials for the Standard this compound Activity Assay (Protocol 1)

Procedure:

  • Establish a Baseline: Run the standard activity assay with all control components to confirm the expected reaction rate.

  • Systematic Component Swap:

    • Test Your Substrates: Run the assay with control this compound and control buffer, but use your peptide substrates. A low reaction rate points to an issue with your peptides (purity, concentration, or degradation).

    • Test Your Buffer: Run the assay with control this compound and control substrates, but use your prepared buffer. A low rate suggests an issue with your buffer's pH or contamination.

    • Test Your Enzyme: Run the assay with your this compound aliquot, but with control substrates and control buffer. A low rate indicates your enzyme may have degraded.

  • Identify the Inhibitory Component: The component swap that results in a low reaction rate is the source of the problem. Further analysis (e.g., HPLC/MS for peptides, ICP-MS for heavy metals in buffer) can then be performed on the identified component.

Visual Guides

This compound Catalytic Cycle

Sigamide_Catalytic_Cycle E Free this compound ES1 This compound-Substrate1 Complex E->ES1 Binding of S1 ES1S2 Ternary Complex ES1->ES1S2 Binding of S2 EP This compound-Product Complex ES1S2->EP Peptide Bond Formation EP->E Product Release P Ligated Peptide Product EP->P MeOH Methanol EP->MeOH S1 Substrate 1 (C-terminal Ester) S1->ES1 S2 Substrate 2 (N-terminal Amine) S2->ES1S2

Caption: The catalytic cycle of this compound showing substrate binding and product release.

Troubleshooting Workflow for Decreased Activity

Troubleshooting_Workflow Start Low or No This compound Activity Check_Enzyme Run positive control with fresh enzyme Start->Check_Enzyme Enzyme_OK Activity Restored? Check_Enzyme->Enzyme_OK Check_Substrates Test substrates with control enzyme/buffer Enzyme_OK->Check_Substrates Yes Degraded_Enzyme Root Cause: Degraded Enzyme Enzyme_OK->Degraded_Enzyme No Substrates_OK Activity Restored? Check_Substrates->Substrates_OK Check_Buffer Test buffer with control enzyme/substrates Substrates_OK->Check_Buffer Yes Impure_Substrates Root Cause: Impure Substrates Substrates_OK->Impure_Substrates No Buffer_OK Activity Restored? Check_Buffer->Buffer_OK Buffer_OK->Start Yes (Re-evaluate problem) Contaminated_Buffer Root Cause: Contaminated Buffer Buffer_OK->Contaminated_Buffer No Use_New_Enzyme Action: Use new enzyme aliquot Degraded_Enzyme->Use_New_Enzyme Analyze_Substrates Action: Repurify and analyze substrates (HPLC/MS) Impure_Substrates->Analyze_Substrates Prepare_Fresh_Buffer Action: Prepare fresh buffer and verify pH Contaminated_Buffer->Prepare_Fresh_Buffer

Caption: A step-by-step workflow for troubleshooting loss of this compound catalytic activity.

Impact of Impurity Classes on this compound

Impurity_Impact Impurity Classes of Impurities Heavy_Metals Heavy Metals (e.g., Hg²⁺, Pb²⁺) Impurity->Heavy_Metals Residual_Solvents Residual Solvents (e.g., DMF, DCM) Impurity->Residual_Solvents SPPS_Reagents SPPS Reagents (e.g., DIPEA, TFA) Impurity->SPPS_Reagents This compound This compound Enzyme Heavy_Metals->this compound Irreversible Inhibition (Covalent modification) Residual_Solvents->this compound Reversible Inhibition (Denaturation, active site disruption) SPPS_Reagents->this compound Competitive/Non-competitive Inhibition

Caption: Logical relationships between different impurity classes and their inhibitory effects.

References

Technical Support Center: Refining Purification Methods for Sigamide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Sigamide products. The guidance provided addresses common challenges encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound products.

Question 1: Low Yield of this compound Product After Affinity Chromatography

Possible Causes and Solutions:

  • Suboptimal Binding Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between the this compound product and the affinity resin.[1]

    • Solution: Perform small-scale experiments to test a range of pH values and salt concentrations. For His-tagged this compound products, ensure the imidazole concentration in your loading buffer is low enough to prevent premature elution.

  • Protein Degradation: this compound products may be susceptible to proteolytic degradation.

    • Solution: Add protease inhibitors to your lysis buffer and perform all purification steps at low temperatures (4°C).[2]

  • Inefficient Elution: The elution conditions may be too mild to effectively dissociate the this compound product from the resin.

    • Solution: For competitive elution, try increasing the concentration of the competitor in the elution buffer.[3] For pH-based elution, ensure the pH shift is sufficient to disrupt the interaction.[3]

  • Column Overloading: Exceeding the binding capacity of the affinity column can lead to the loss of the target protein in the flow-through.

    • Solution: Reduce the amount of protein loaded onto the column or use a larger column volume.[2]

Question 2: Presence of Impurities in the Final this compound Product

Possible Causes and Solutions:

  • Nonspecific Binding: Host cell proteins may be binding nonspecifically to the affinity resin.

    • Solution: Increase the stringency of your wash steps by adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) or by moderately increasing the salt concentration in the wash buffer.

  • Co-purification of Interacting Proteins: The this compound product may be forming complexes with other proteins.

    • Solution: Consider an additional purification step, such as ion-exchange or size-exclusion chromatography, to separate the this compound product from its binding partners.[4]

  • Contamination with Host DNA/RNA: Viscous samples due to nucleic acid contamination can interfere with the purification process.

    • Solution: Treat the cell lysate with DNase and RNase to degrade nucleic acids before loading it onto the column.

Question 3: Aggregation of this compound Product During or After Purification

Possible Causes and Solutions:

  • Inappropriate Buffer Conditions: The buffer composition (pH, ionic strength) may be promoting protein aggregation.[5][6]

    • Solution: Screen different buffer conditions to find the optimal environment for your this compound product's stability.[5] Techniques like Dynamic Light Scattering (DLS) can be used to assess aggregation in different buffers.[7]

  • High Protein Concentration: Concentrating the this compound product to high levels can lead to aggregation.

    • Solution: Avoid over-concentrating the protein. If a high concentration is necessary, consider adding stabilizing excipients such as glycerol, arginine, or non-detergent sulfobetaines to the buffer.[6]

  • Exposure to Unfavorable Conditions: Low pH elution steps or harsh buffer exchanges can induce aggregation.[8]

    • Solution: If using low pH for elution, collect fractions in a neutralization buffer.[3] When changing buffers, consider dialysis or diafiltration as a gentler alternative to rapid buffer exchange.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize the purification of my this compound product?

The initial and most critical step is to ensure the stability of your this compound product throughout the purification process. This involves optimizing the buffer composition, including pH, ionic strength, and the use of additives.[5][6] Performing small-scale screening experiments to identify conditions that minimize aggregation and maintain protein activity is highly recommended.

Q2: How can I assess the purity and quality of my purified this compound product?

Several analytical techniques can be used to evaluate the purity and quality of your final product:[9]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a standard method to assess the purity and apparent molecular weight of your protein.[10][11]

  • Mass Spectrometry: Provides an accurate molecular weight of the protein and can identify any post-translational modifications or degradation products.[10][12]

  • Size-Exclusion Chromatography (SEC): Can be used to assess the oligomeric state of your protein and detect the presence of aggregates.[12]

  • Dynamic Light Scattering (DLS): A quick method to determine the size distribution of particles in your sample and detect aggregation.[7]

Q3: What are the best storage conditions for purified this compound products?

Optimal storage conditions are protein-specific. However, general recommendations include:

  • Storing the protein at a low concentration to minimize aggregation.[6]

  • Flash-freezing aliquots in liquid nitrogen and storing them at -80°C.[6]

  • Including a cryoprotectant, such as 10-50% glycerol, in the storage buffer to prevent damage during freeze-thaw cycles.[6]

  • It is crucial to test different storage conditions and assess the protein's stability and activity over time.[12]

Data Presentation

Table 1: Effect of Additives on this compound Aggregation and Yield

AdditiveConcentrationAggregation Level (by DLS)Final Yield (mg/L)
None-High1.5
L-Arginine0.5 MLow4.2
Glycerol10% (v/v)Moderate3.1
Tween-200.05% (v/v)Low3.8
Sucrose0.25 MModerate2.9

Table 2: Comparison of Elution Strategies for His-tagged this compound

Elution MethodElution BufferPurity (by SDS-PAGE)Activity Retention
Step Gradient500 mM Imidazole>95%85%
Linear Gradient50-500 mM Imidazole>98%95%
pH ShiftpH 4.5>90%60%

Experimental Protocols

Protocol 1: Affinity Chromatography of His-tagged this compound Product

  • Column Equilibration: Equilibrate the affinity chromatography column (e.g., Ni-NTA) with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate containing the His-tagged this compound product onto the column at a flow rate recommended by the manufacturer.

  • Washing: Wash the column with 10-15 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove nonspecifically bound proteins.

  • Elution: Elute the bound this compound product using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). A step or linear gradient can be used.

  • Fraction Collection: Collect the eluted protein in fractions and analyze them for protein content.

  • Buffer Exchange: Pool the fractions containing the purified this compound product and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: SDS-PAGE for Purity Analysis

  • Sample Preparation: Mix the purified this compound protein sample with an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Destain the gel and analyze the protein bands. A single band at the expected molecular weight indicates high purity.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis

  • Sample Preparation: Prepare the purified this compound sample in the desired buffer at a suitable concentration (typically 0.1-1.0 mg/mL). Filter the sample through a 0.22 µm filter to remove dust and large particles.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions, including temperature equilibration.

  • Measurement: Place the cuvette with the sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will analyze the correlation function to determine the size distribution of the particles in the sample. A monomodal peak corresponding to the expected size of the monomeric this compound product indicates a non-aggregated sample. The presence of larger peaks suggests aggregation.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_purification Purification Steps cluster_downstream Downstream & Analysis Expression This compound Expression CellLysis Cell Lysis & Clarification Expression->CellLysis AffinityChrom Affinity Chromatography CellLysis->AffinityChrom IntermediatePurification Intermediate Purification (e.g., IEX) AffinityChrom->IntermediatePurification Polishing Polishing Step (e.g., SEC) IntermediatePurification->Polishing Concentration Concentration & Formulation Polishing->Concentration QC Quality Control (QC) Concentration->QC Storage Storage QC->Storage troubleshooting_aggregation Start This compound Aggregation Observed CheckBuffer Check Buffer Conditions (pH, Salt) Start->CheckBuffer OptimizeBuffer Optimize Buffer (Screen Additives) CheckBuffer->OptimizeBuffer CheckConcentration Check Protein Concentration OptimizeBuffer->CheckConcentration Still Aggregates Solution Aggregation Minimized OptimizeBuffer->Solution Resolved ReduceConcentration Reduce Concentration or Add Stabilizers CheckConcentration->ReduceConcentration CheckTemp Check Temperature ReduceConcentration->CheckTemp Still Aggregates ReduceConcentration->Solution Resolved LowerTemp Lower Temperature (4°C) CheckTemp->LowerTemp LowerTemp->Solution Resolved affinity_chromatography Input Clarified Lysate (this compound + Impurities) Column Affinity Column Resin with Ligand Input->Column:f0 Wash Wash Buffer (Removes Impurities) Column:f0->Wash Elution Elution Buffer (Releases this compound) Column:f0->Elution Output Purified this compound Product Column:f0->Output Wash->Column:f0 Elution->Column:f0

References

Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Our initial search for "Sigamide" did not yield specific results for a research agent or experimental compound under that name. The information available points to a potential misspelling of Sugammadex , a selective relaxant binding agent used in a clinical setting to reverse neuromuscular blockade.

This guide has been developed based on the assumption that "this compound" refers to a hypothetical research compound with a mechanism of action analogous to well-understood signaling modulators. The principles and troubleshooting steps outlined below are broadly applicable to many experimental contexts involving enzyme inhibitors, receptor antagonists, or other small molecule modulators.

Should "this compound" be an internal designation for a different compound, please provide the correct name or CAS number for more targeted support.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on available data for analogous compounds, this compound is hypothesized to function as a selective antagonist for a specific class of G-protein coupled receptors (GPCRs). Its primary role is to competitively inhibit the binding of the endogenous ligand, thereby downregulating a specific signaling cascade. The precise pathway is detailed in the signaling pathway diagram below.

Q2: What is the optimal solvent and storage condition for this compound?

A2: this compound is most soluble in DMSO for stock solutions and can be further diluted in aqueous buffer solutions like PBS or HBSS for working concentrations. For long-term storage, it is recommended to keep the lyophilized powder at -20°C and stock solutions in DMSO at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: I am observing high background noise in my assay. What could be the cause?

A3: High background noise can stem from several factors:

  • Compound Precipitation: this compound may precipitate out of solution at high concentrations in aqueous buffers. Ensure the final DMSO concentration is kept low (typically <0.5%) and that the compound is fully dissolved.

  • Non-specific Binding: The compound may be binding to off-target proteins or plasticware. Consider using low-binding plates and including a blocking agent like BSA in your assay buffer.

  • Cellular Health: Unhealthy or dying cells can lead to inconsistent and noisy readouts. Always perform a cell viability test in parallel with your main experiment.

Troubleshooting Guide

This section addresses common experimental errors and provides step-by-step solutions.

Issue 1: Inconsistent or Non-Reproducible Results

Inconsistent results are a frequent challenge in cell-based assays. The workflow below outlines a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Workflow: Inconsistent Results A Start: Inconsistent Results Observed B Check Reagent Preparation - Freshly dilute this compound? - Correct solvent and concentration? A->B Step 1 C Verify Cell Culture Conditions - Consistent cell passage number? - Cell viability >95%? - Uniform seeding density? B->C Step 2 D Review Assay Protocol - Consistent incubation times? - Proper plate washing steps? - Instrument calibration correct? C->D Step 3 E Analyze Data for Outliers - Statistical analysis applied? - Technical vs. biological replicates? D->E Step 4 F Hypothesize Cause - Reagent Issue - Cell Health Issue - Protocol Deviation E->F Step 5 G Implement Corrective Action - Prepare fresh reagents - Standardize cell handling - Refine protocol F->G Step 6 H End: Results are Reproducible G->H

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Lower-than-Expected Potency (High IC50 Value)

If this compound appears less potent than anticipated, consider the following factors summarized in the table below.

Potential CauseRecommended ActionExpected Outcome
Compound Degradation Prepare fresh stock solutions from lyophilized powder. Avoid using old stocks.Restoration of expected potency.
Suboptimal Assay Conditions Optimize incubation time and temperature. Titrate cell density and substrate concentration.Increased assay window and more accurate IC50.
Presence of Serum If using serum-containing media, this compound may bind to serum proteins. Perform the assay in serum-free media.Lower IC50 value due to increased free compound concentration.
Incorrect Target Engagement Confirm target expression in your cell model using techniques like Western Blot or qPCR.Ensure the cellular model is appropriate for the experiment.

Experimental Protocols

Protocol 1: General Cell-Based Assay Workflow

This protocol provides a generalized workflow for assessing the effect of this compound on a target signaling pathway.

G cluster_1 General Experimental Workflow prep 1. Cell Preparation - Seed cells in microplate - Allow to adhere overnight treat 2. Compound Treatment - Prepare serial dilutions of this compound - Add to cells and incubate prep->treat stim 3. Pathway Stimulation - Add agonist to induce signaling - Incubate for defined period treat->stim lyse 4. Cell Lysis & Detection - Lyse cells to release contents - Add detection reagents (e.g., for luminescence, fluorescence) stim->lyse read 5. Data Acquisition - Read plate on a suitable plate reader lyse->read analyze 6. Data Analysis - Plot dose-response curve - Calculate IC50 value read->analyze

Caption: A typical workflow for a cell-based signaling assay.

Signaling Pathways

Hypothesized this compound Mechanism of Action

This diagram illustrates the proposed signaling pathway affected by this compound. It acts as an antagonist at the GPCR, preventing the downstream activation of a generic kinase cascade.

G cluster_2 Hypothesized Signaling Pathway Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates This compound This compound (Antagonist) This compound->GPCR Inhibits G_Protein G-Protein (Inactive) GPCR->G_Protein Activates G_Protein_A G-Protein (Active) Effector Effector Enzyme G_Protein_A->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Proposed mechanism of this compound as a GPCR antagonist.

Enhancing the efficiency of Sigamide as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Sigamide Catalyst Technical Support Center

Welcome to the technical support center for this compound, a next-generation, peptide-based catalyst for asymmetric amide bond formation. This resource is designed to help researchers, scientists, and drug development professionals enhance the efficiency of this compound in their experiments and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic, peptide-based catalyst designed to facilitate asymmetric amide bond formation (amidation). Its primary application is in the stereoselective synthesis of chiral amides, which are crucial intermediates in the development of pharmaceuticals and fine chemicals.

Q2: What is the recommended storage condition for this compound?

A2: To ensure maximum activity and longevity, this compound should be stored at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles, as this can lead to a reduction in catalytic activity.[1] It is recommended to aliquot the catalyst into smaller, single-use portions.

Q3: Is this compound compatible with a wide range of solvents?

A3: this compound exhibits good catalytic efficiency in a variety of aprotic solvents. However, its performance, particularly enantioselectivity, can be solvent-dependent. For optimal results, it is recommended to perform a solvent screen as part of your initial reaction optimization. Please refer to the data in Table 1 for guidance.

Q4: What is the typical catalyst loading for a this compound-catalyzed reaction?

A4: The optimal catalyst loading can vary depending on the substrate and reaction conditions. A good starting point is typically 1-5 mol%. For challenging substrates or to accelerate reaction times, a higher loading may be necessary. See Table 2 for data on optimizing catalyst loading.

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). It is advisable to take a sample from the reaction mixture at regular intervals to determine the conversion of the starting material and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive Catalyst Verify the expiration date and ensure the catalyst has been stored correctly at -20°C.[1] Perform a control reaction with a known, reliable substrate to test the catalyst's activity.
Suboptimal Reaction Temperature Temperature can significantly impact reaction rate and yield.[2] Perform a temperature screen (e.g., from 0°C to 60°C) to identify the optimal condition for your specific substrates. Refer to Table 3 for an example.
Presence of Impurities Substrates, solvents, or glassware may contain impurities (e.g., water, acid/base residues) that can poison the catalyst. Ensure all materials are of high purity and glassware is properly dried.
Incorrect Stoichiometry Ensure the molar ratios of your substrates and coupling reagents are correct as per the recommended protocol.

Issue 2: Poor Enantioselectivity (Low ee%)

Possible Cause Recommended Solution
Suboptimal Solvent Choice The choice of solvent can have a profound effect on the stereochemical outcome of the reaction. Conduct a solvent screen with a range of aprotic solvents (e.g., THF, DCM, Toluene, MeCN). See Table 1 .
Incorrect Reaction Temperature Lowering the reaction temperature often leads to an increase in enantioselectivity. Try running the reaction at a lower temperature (e.g., 0°C or -10°C) for a longer duration.
Catalyst Degradation If the catalyst has been handled or stored improperly, its chiral environment may be compromised. Use a fresh batch of this compound to rule out catalyst degradation.

Issue 3: Incomplete Reaction or Stalling

Possible Cause Recommended Solution
Product Inhibition The product formed may bind to the catalyst, preventing further turnover.[3] Try running the reaction at a more dilute concentration or consider a continuous flow setup where the product is removed as it is formed.
Catalyst Deactivation The catalyst may be slowly deactivating over the course of the reaction. Increasing the catalyst loading or adding a second portion of the catalyst mid-reaction may help drive it to completion.
Insufficient Reaction Time Some substrate combinations may require longer reaction times. Monitor the reaction over an extended period (e.g., 24-48 hours) to ensure it has reached completion.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Solvent on Yield and Enantioselectivity

Solvent Yield (%) Enantiomeric Excess (ee%)
Dichloromethane (DCM)8592
Tetrahydrofuran (THF)9295
Toluene7888
Acetonitrile (MeCN)6575
1,4-Dioxane8893
Conditions: Substrate A (1.0 equiv), Substrate B (1.2 equiv), this compound (2 mol%), 25°C, 12 h.

Table 2: Optimization of Catalyst Loading

Catalyst Loading (mol%) Yield (%) Reaction Time (h)
0.56524
1.08818
2.09212
5.0958
Conditions: Substrate A (1.0 equiv), Substrate B (1.2 equiv), THF, 25°C.

Table 3: Influence of Temperature on Reaction Outcome

Temperature (°C) Yield (%) Enantiomeric Excess (ee%)
07599
259295
409690
609482
Conditions: Substrate A (1.0 equiv), Substrate B (1.2 equiv), this compound (2 mol%), THF, 12 h.

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Amidation

  • To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid substrate (1.0 mmol, 1.0 equiv) and this compound catalyst (0.02 mmol, 2 mol%).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous solvent (e.g., THF, 5 mL) via syringe.

  • Add the amine substrate (1.2 mmol, 1.2 equiv) and the coupling agent (e.g., HATU, 1.1 mmol, 1.1 equiv) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 25°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired chiral amide.

Protocol 2: Screening for Optimal Reaction Conditions

  • Set up a parallel array of oven-dried vials.

  • To each vial, add the standard substrates and the this compound catalyst as described in Protocol 1.

  • Vary a single parameter in each set of experiments (e.g., solvent, temperature, or catalyst loading) while keeping all other conditions constant.

  • Run the reactions for a fixed period (e.g., 12 hours).

  • After the reaction time, take a small aliquot from each vial for analysis.

  • Determine the yield and enantiomeric excess for each reaction using a calibrated analytical method (e.g., chiral HPLC or GC).

  • Compare the results to identify the optimal conditions for your specific transformation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep 1. Prepare Reactants & Catalyst setup 3. Assemble Reaction under Inert Atmosphere prep->setup glass 2. Dry Glassware glass->setup run 4. Run at Optimized Temperature & Time setup->run monitor 5. Monitor Progress (TLC/HPLC) run->monitor workup 6. Quench & Workup monitor->workup purify 7. Purify Product (Chromatography) workup->purify analyze 8. Characterize (NMR, HPLC, MS) purify->analyze

Caption: General workflow for a this compound-catalyzed reaction.

troubleshooting_yield start Low or No Yield Observed check_catalyst Is the catalyst active? (Run control reaction) start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes new_catalyst Use a fresh batch of this compound check_catalyst->new_catalyst No check_impurities Are reactants/solvents pure? check_conditions->check_impurities All Opt. optimize_temp Optimize Temperature check_conditions->optimize_temp Temp? optimize_time Increase Reaction Time check_conditions->optimize_time Time? purify_reagents Purify/dry all reagents and solvents check_impurities->purify_reagents No success Problem Resolved check_impurities->success Yes new_catalyst->success optimize_temp->success optimize_time->success purify_reagents->success

Caption: Troubleshooting decision tree for low product yield.

catalyst_activation catalyst This compound (Pre-catalyst) active_catalyst Active Catalyst-Substrate Complex catalyst->active_catalyst substrate_A Carboxylic Acid activated_intermediate Activated Ester Intermediate substrate_A->activated_intermediate coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activated_intermediate activated_intermediate->active_catalyst product_complex Product-Catalyst Complex active_catalyst->product_complex + Amine substrate_B Amine substrate_B->product_complex product Chiral Amide Product product_complex->product regenerated_catalyst Regenerated this compound product_complex->regenerated_catalyst Product Release regenerated_catalyst->active_catalyst Re-enters cycle

Caption: Hypothetical catalytic cycle for this compound amidation.

References

Validation & Comparative

Comparing Sigamide with other aziridination catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Aziridination Catalysts for Researchers

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry and drug development. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, providing access to a diverse range of chiral amines, amino alcohols, and other nitrogenous compounds. The catalytic aziridination of alkenes is a powerful and atom-economical method for their synthesis. This guide provides a comparative analysis of prominent catalytic systems for the aziridination of olefins, with a focus on rhodium, copper, and iron-based catalysts, as well as metal-free photocatalytic approaches. The performance of these catalysts is compared using styrene as a benchmark substrate, providing researchers with data to guide their catalyst selection.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly influences the efficiency, selectivity, and substrate scope of the aziridination reaction. The following table summarizes representative quantitative data for various catalytic systems in the aziridination of styrene, allowing for a direct comparison.

Catalyst SystemSpecific CatalystNitrene SourceSolventTemp. (°C)Time (h)Yield (%)ee (%) / dr
Rhodium-Catalyzed Rh₂(S-tfpttl)₄p-t-Butylphenylsulfamate / PhI(OPiv)₂Toluene-15Not SpecifiedHigh99% ee
Iron-Catalyzed Fe(TPP)ClBromamine-TAcetonitrile25485N/A
Copper-Catalyzed (TTM)CuClPhI=NTsDichloromethaneNot Specified1271N/A
Metal-Free Photocatalytic NoneChloramine T (CAT)AcetonitrileRoom Temp.1675N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Rhodium-Catalyzed Aziridination of Styrene

This protocol is adapted from the work of Dauban and colleagues, demonstrating a highly enantioselective aziridination.[1]

Materials:

  • Dirhodium(II) catalyst: Rh₂(S-tfpttl)₄ (1 mol%)

  • Nitrene precursor: p-tert-butylphenylsulfamate (1.2 equiv)

  • Oxidant: (Diacetoxyiodo)benzene [PhI(OPiv)₂] (2.0 equiv)

  • Additive: Pentafluorobenzoic acid (1 equiv)

  • Substrate: Styrene (1.0 equiv)

  • Solvent: Anhydrous toluene (to make a 0.5 M solution with respect to the alkene)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Rh₂(S-tfpttl)₄, p-tert-butylphenylsulfamate, and pentafluorobenzoic acid.

  • Add anhydrous toluene to the reaction vessel.

  • Cool the mixture to -15 °C in a cryocooler.

  • Add styrene to the reaction mixture.

  • In a separate vial, dissolve PhI(OPiv)₂ in anhydrous toluene and add it dropwise to the reaction mixture over 1 hour using a syringe pump.

  • Stir the reaction at -15 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.

Iron-Catalyzed Aziridination of Styrene

This protocol is based on the use of an iron(III) porphyrin complex.[2]

Materials:

  • Catalyst: Fe(TPP)Cl (Iron(III) tetraphenylporphyrin chloride)

  • Nitrene Source: Bromamine-T

  • Substrate: Styrene

  • Solvent: Acetonitrile

Procedure:

  • To a solution of styrene in acetonitrile, add the Fe(TPP)Cl catalyst.

  • Add Bromamine-T to the mixture.

  • Stir the reaction at 25 °C for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up to isolate the product.

  • Purification is typically performed by column chromatography.

Copper-Catalyzed Aziridination of Styrene

This protocol describes the use of a (TTM)CuCl complex for the aziridination of styrene.[3]

Materials:

  • Catalyst: (TTM)CuCl (0.01 mmol)

  • Substrate: Styrene (1 mmol)

  • Nitrene Source: PhI=NTs (0.2 mmol)

  • Solvent: Deoxygenated Dichloromethane (DCM) (6 mL)

Procedure:

  • Dissolve the (TTM)CuCl complex in deoxygenated DCM.

  • Add styrene to the solution.

  • Add PhI=NTs in one portion.

  • Stir the reaction mixture for 12 hours at room temperature.

  • After 12 hours, remove the volatiles under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Metal-Free Photocatalytic Aziridination of Styrene

This protocol utilizes visible light to promote aziridination without a metal catalyst or photosensitizer.[4][5]

Materials:

  • Nitrene Source: Chloramine T (CAT)

  • Substrate: Styrene (0.3 M)

  • Solvent: Acetonitrile

Procedure:

  • Dissolve styrene and Chloramine T in acetonitrile in a suitable reaction vessel.

  • Ensure the reaction is under a nitrogen atmosphere.

  • Irradiate the mixture with 405 nm LEDs at room temperature for 16 hours with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the aziridine.

Visualizing Workflows and Relationships

To better understand the experimental process and the classification of these catalysts, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Catalyst, Ligand, and Additives to Solvent B Add Alkene Substrate A->B C Add Nitrene Source / Oxidant B->C D Stir at Defined Temperature and Time C->D Thermal Catalysis E Apply Light Source (for photocatalysis) C->E Photocatalysis F Quench Reaction D->F E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Characterize Product I->J G cluster_tm Transition Metal-Catalyzed cluster_mf Metal-Free A Aziridination Catalysts B Rhodium-Based A->B C Iron-Based A->C D Copper-Based A->D E Other Metals (e.g., Mn, Ru) A->E F Photocatalytic A->F G Iodine-Mediated A->G

References

The Role of Sigamide in Enantioselective Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the development of efficient, metal-free organocatalysts is a significant area of research, driven by the need for sustainable and cost-effective synthetic methodologies. Among these, Sigamide, an N-methyl valine-derived formamide, has emerged as a notable catalyst for the enantioselective reduction of ketimines. This guide provides a comprehensive comparison of this compound's performance with alternative organocatalysts, supported by experimental data, detailed protocols, and mechanistic insights to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of Organocatalysts in Enantioselective Ketimine Reduction

The efficacy of a catalyst in enantioselective synthesis is primarily evaluated by the yield of the desired product and its enantiomeric excess (ee%). The following tables summarize the performance of this compound in the reduction of various N-aryl ketimines with trichlorosilane and compare it with other notable organocatalysts under similar conditions.

Table 1: Enantioselective Reduction of Acetophenone N-Phenylimine

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
This compound 1Toluene189594[1][2]
Imidazole-derived1CH₂Cl₂18>9885[2]
Proline-based10Toluene248582[3]
(S)-t-BuPyOx5CH₂Cl₂249289[4]

Table 2: Enantioselective Reduction of a Heteroaromatic Ketimine

CatalystSubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
This compound 2-Acetylpyridine N-phenylimine5Toluene186545[1][2]
Imidazole-derived2-Acetylpyridine N-phenylimine1CH₂Cl₂188560[2]

Table 3: Enantioselective Reduction of a Non-aromatic Ketimine

CatalystSubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
This compound Pinacolone N-phenylimine5Toluene188897[1][2]
Proline-basedPinacolone N-phenylimine10Toluene247590[3]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the reproducibility and optimization of enantioselective reactions.

General Experimental Protocol for this compound-Catalyzed Reduction of Ketimines

This protocol is adapted from the work of Malkov, Kočovský, and coworkers.[1][2]

Materials:

  • Ketimine substrate (1.0 mmol)

  • This compound catalyst (0.01-0.05 mmol, 1-5 mol%)

  • Anhydrous toluene (5 mL)

  • Trichlorosilane (2.0 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the ketimine substrate and the this compound catalyst.

  • Add anhydrous toluene and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trichlorosilane to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the tables (typically 18-24 hours).

  • Upon completion (monitored by TLC or GC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding chiral amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Process and Mechanism

To provide a clearer understanding of the experimental workflow and the proposed catalytic cycle, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Start add_reagents Add Ketimine and this compound to Flask start->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent dissolve Stir to Dissolve add_solvent->dissolve cool Cool to 0°C dissolve->cool add_hsi_cl3 Add Trichlorosilane cool->add_hsi_cl3 react Stir at Room Temperature add_hsi_cl3->react quench Quench with NaHCO₃ react->quench 18-24h extract Extract with CH₂Cl₂ quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Determine Yield and ee% purify->analyze end End analyze->end Proposed_Mechanism cluster_activation Catalyst Activation and Substrate Binding cluster_reduction Hydrosilylation and Product Formation catalyst This compound (Lewis Base) activated_complex [this compound-HSiCl₃] Complex catalyst->activated_complex Coordination hsi_cl3 HSiCl₃ hsi_cl3->activated_complex imine_complex [Activated Complex-Ketimine] activated_complex->imine_complex Coordination to Imine ketimine Ketimine ketimine->imine_complex silylated_amine N-Silylated Amine Intermediate imine_complex->silylated_amine Enantioselective Hydride Transfer hydrosilylation Hydride Transfer product Chiral Amine silylated_amine->product Hydrolysis hydrolysis Hydrolysis (Workup) product->catalyst Catalyst Regeneration

References

A Comparative Guide to Aziridine Synthesis: The Emergence of Sigamide Catalysis vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aziridines—three-membered nitrogen-containing heterocycles—is of paramount importance. These strained rings are valuable building blocks for a diverse array of more complex nitrogenous compounds, including many pharmaceuticals. This guide provides an objective comparison of a modern catalytic approach utilizing the Sigamide catalyst against well-established traditional methods for aziridine synthesis, supported by experimental data and detailed protocols.

The landscape of aziridine synthesis is diverse, with methodologies ranging from classical intramolecular cyclizations to modern catalytic asymmetric transformations. Traditional routes, such as the Wenker and Gabriel syntheses, have long been staples in the organic chemist's toolbox. However, these methods can suffer from harsh reaction conditions, limited substrate scope, and challenges in achieving high stereoselectivity. In contrast, newer catalytic approaches, exemplified by the use of the this compound catalyst, offer the promise of milder conditions, higher efficiency, and excellent control over stereochemistry, a critical aspect in the synthesis of chiral drug candidates.

The this compound Approach: Asymmetric Synthesis of Chiral Aziridines

The "this compound" method is not a standalone aziridination reaction but rather a key component in a powerful two-step strategy for the asymmetric synthesis of chiral N-protected aziridines. The core of this method lies in the use of this compound, a chiral N-formyl amino amide catalyst, for the highly enantioselective reduction of α-chloro imines to the corresponding chiral β-chloro amines. These intermediates then readily undergo intramolecular cyclization to furnish the desired aziridines.

This approach is particularly valuable for the synthesis of chiral aziridines, which are crucial for the development of stereochemically pure pharmaceuticals. The this compound catalyst, S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, facilitates the transfer of a hydride from a silane reducing agent to the imine in a highly controlled manner, thereby establishing the stereocenter of the future aziridine.

Below is a generalized workflow for the this compound-based aziridine synthesis:

Sigamide_Workflow start α-Chloro Ketone + Primary Amine imine_formation Imine Formation start->imine_formation imine α-Chloro Imine imine_formation->imine reduction Asymmetric Reduction (this compound Catalyst, HSiCl3) imine->reduction chloroamine Chiral β-Chloroamine reduction->chloroamine cyclization Intramolecular Cyclization (Base) chloroamine->cyclization aziridine Chiral Aziridine cyclization->aziridine

Fig. 1: this compound-based aziridine synthesis workflow.

Traditional Methods for Aziridine Synthesis

For decades, several classical methods have been employed for the synthesis of aziridines. These include the Wenker synthesis, the Gabriel synthesis, and the aza-Michael addition.

  • Wenker Synthesis: This method involves the intramolecular cyclization of β-amino alcohols. The reaction typically proceeds in two steps: sulfonation of the hydroxyl group followed by treatment with a strong base to effect ring closure. While effective for certain substrates, the high temperatures and strongly acidic and basic conditions can limit its applicability to sensitive molecules.[1][2]

  • Gabriel Aziridination: A variation of the Gabriel synthesis of primary amines, this method utilizes phthalimide to introduce the nitrogen atom. It involves the reaction of a vicinal dihaloalkane or a β-haloamine with potassium phthalimide, followed by hydrazinolysis to release the aziridine. This method is generally limited to the synthesis of N-unsubstituted or N-amino aziridines.

  • Aza-Michael Addition: This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Intramolecular versions of this reaction, where the amine and the Michael acceptor are part of the same molecule, can lead to the formation of aziridines. This method offers a pathway to functionalized aziridines under relatively mild conditions.

The following diagram illustrates the logical relationship of these traditional synthesis strategies.

Traditional_Methods cluster_Wenker Wenker Synthesis cluster_Gabriel Gabriel Aziridination cluster_AzaMichael Intramolecular Aza-Michael Addition w_start β-Amino Alcohol w_sulfonation Sulfonation w_start->w_sulfonation w_cyclization Base-induced Cyclization w_sulfonation->w_cyclization w_aziridine Aziridine w_cyclization->w_aziridine g_start Vicinal Dihaloalkane or β-Haloamine g_phthalimide Reaction with Potassium Phthalimide g_start->g_phthalimide g_hydrazinolysis Hydrazinolysis g_phthalimide->g_hydrazinolysis g_aziridine Aziridine g_hydrazinolysis->g_aziridine am_start Substrate with Amine & Michael Acceptor am_cyclization Intramolecular Conjugate Addition am_start->am_cyclization am_aziridine Functionalized Aziridine am_cyclization->am_aziridine

References

Spectroscopic Analysis for the Confirmation of Sigamide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard spectroscopic techniques for the confirmation of a model Sigamide reaction product. For the purpose of this guide, we will examine the formation of "this compound-T" from the reaction of "Sigamoic Acid" and "Aminotol." We will present supporting experimental data and detailed protocols to aid researchers in their own analytical workflows.

The Model Reaction: Formation of this compound-T

The formation of this compound-T is an amide coupling reaction, a fundamental transformation in organic and medicinal chemistry. This reaction involves the formation of a new amide bond between a carboxylic acid (Sigamoic Acid) and an amine (Aminotol).

cluster_reactants Reactants cluster_product Product sigamoic_acid Sigamoic Acid (C9H10O2) plus + sigamoic_acid->plus aminotol Aminotol (C7H9N) sigamide_t This compound-T (C16H17NO) aminotol->sigamide_t Coupling Agent (e.g., DCC, EDC) plus->aminotol

Caption: Hypothetical reaction scheme for the formation of this compound-T.

Comparative Spectroscopic Data

The successful formation of this compound-T can be confirmed by comparing the spectroscopic data of the product with that of the starting materials. Key changes in nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) provide definitive evidence of the transformation.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The formation of the amide bond in this compound-T results in characteristic changes in the ¹H and ¹³C NMR spectra.

Compound Spectroscopic Technique Key Chemical Shifts (δ, ppm) Interpretation
Sigamoic Acid ¹H NMR (400 MHz, CDCl₃)10.0-12.0 (s, 1H), 7.2-7.4 (m, 5H), 2.5 (t, 2H), 2.8 (t, 2H)Presence of a carboxylic acid proton (-COOH).
¹³C NMR (100 MHz, CDCl₃)179.0, 140.0, 128.5, 126.3, 35.0, 29.0Presence of a carboxylic acid carbon.
Aminotol ¹H NMR (400 MHz, CDCl₃)7.0 (d, 2H), 6.6 (d, 2H), 3.8 (s, 2H), 2.3 (s, 3H)Aromatic and methyl protons of the amine.
¹³C NMR (100 MHz, CDCl₃)145.0, 129.5, 128.0, 120.0, 45.0, 20.5Aromatic and methyl carbons.
This compound-T ¹H NMR (400 MHz, CDCl₃)8.5 (s, 1H), 7.0-7.4 (m, 9H), 2.4 (t, 2H), 2.6 (t, 2H), 2.3 (s, 3H)Disappearance of the -COOH proton; appearance of a new amide proton (-CONH-).
¹³C NMR (100 MHz, CDCl₃)172.5, 141.0, 137.0, 129.0, 128.8, 128.4, 126.1, 120.5, 36.0, 34.0, 21.0Shift of the carbonyl carbon to a typical amide resonance.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of a carboxylic acid and an amine to an amide is accompanied by distinct changes in the IR spectrum.

Compound Key Absorptions (cm⁻¹) Interpretation
Sigamoic Acid 3300-2500 (broad), 1710 (strong)O-H stretch of the carboxylic acid and C=O stretch.
Aminotol 3400-3300 (two bands)N-H stretches of the primary amine.
This compound-T 3300 (sharp), 1650 (strong)N-H stretch of the secondary amide and C=O stretch (amide I band).
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

Compound Ionization Method Expected [M+H]⁺ (m/z) Interpretation
Sigamoic Acid Electrospray Ionization (ESI)151.07Molecular weight confirmation.
Aminotol Electrospray Ionization (ESI)108.08Molecular weight confirmation.
This compound-T Electrospray Ionization (ESI)240.14Confirmation of the molecular weight of the coupled product.

Experimental Workflow and Protocols

A systematic workflow is crucial for the synthesis and analysis of new chemical entities. The following diagram illustrates a typical workflow for the confirmation of a reaction product.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis Reaction Setup (Sigamoic Acid + Aminotol) workup Reaction Workup & Purification (e.g., Chromatography) synthesis->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ftir FT-IR Spectroscopy workup->ftir ms Mass Spectrometry workup->ms confirmation Data Interpretation & Product Confirmation nmr->confirmation ftir->confirmation ms->confirmation

A Comparative Guide to Enantiomeric Excess Determination in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dependent on its stereochemistry. In the context of amide bond formation, accurately quantifying the enantiomeric purity of the product is essential for reaction optimization and quality control. This guide provides a comparative overview of the most common analytical methods for determining the enantiomeric excess of chiral amides and their precursor amines.

Overview of Analytical Methods

The selection of an appropriate method for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. The most widely used techniques are chiral chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods like Circular Dichroism (CD).

MethodPrincipleKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]Broad applicability, high accuracy and precision, well-established methods.[1][2]Method development can be time-consuming; requires specific chiral columns for different compound classes.[1]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase in the gas phase.[1]Excellent for volatile and thermally stable compounds; high resolution and sensitivity.[1]Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary to increase volatility.[1]
NMR Spectroscopy Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum.[3]Provides structural information; can be non-destructive; relatively fast for routine analysis once a method is established.Lower sensitivity compared to chromatographic methods; may require derivatization, which can introduce errors.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules. The signal intensity can be correlated to the enantiomeric excess.Very rapid, suitable for high-throughput screening (HTS).[4][5]Less universally applicable than chromatography; requires the molecule to have a chromophore near the stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[6] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing one to be retained longer than the other.

Experimental Protocol: General Procedure for Chiral HPLC
  • Column Selection: Choose a chiral stationary phase appropriate for the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds, including amides.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve the amide sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the detector wavelength (e.g., UV detector at 254 nm) appropriate for the analyte.

  • Analysis:

    • Inject a small volume of the sample (e.g., 10 µL) onto the column.[7]

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the following formula:

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Performance Data
ParameterTypical ValueSource
Accuracy High, errors often <1-2%[2]
Precision (RSD) < 2%[2]
Limit of Detection (LOD) ng to pg range, depending on detector[7]
Limit of Quantification (LOQ) ng to pg range, depending on detector[7]

Workflow Diagram

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Select Chiral Column a1 Equilibrate System p1->a1 p2 Prepare Mobile Phase p2->a1 p3 Dissolve Sample a2 Inject Sample p3->a2 a1->a2 a3 Detect & Record Chromatogram a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate ee% d1->d2

Caption: General workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[1] Similar to HPLC, it utilizes a chiral stationary phase coated on the inside of a capillary column. The differential interaction between the enantiomers and the CSP as they are carried through the column by an inert gas leads to their separation.

Experimental Protocol: General Procedure for Chiral GC
  • Derivatization (if necessary): For non-volatile amides or those with polar functional groups, derivatization may be required to increase volatility and thermal stability. A common method is silylation.

  • Column Selection: Choose a suitable chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Sample Preparation: Dissolve the sample (or derivatized sample) in a volatile organic solvent (e.g., hexane or ethyl acetate) at an appropriate concentration.

  • Instrumentation Setup:

    • Install the chiral column in the GC oven.

    • Set the temperature program for the oven, injector, and detector (e.g., Flame Ionization Detector - FID).

    • Set the carrier gas (e.g., Helium) flow rate.

  • Analysis:

    • Inject a small volume of the sample (e.g., 1 µL) into the heated injector port.

    • Run the temperature program to elute the compounds.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas, as described for HPLC.

Performance Data
ParameterTypical ValueSource
Accuracy High, comparable to HPLC[1]
Precision (RSD) Typically < 2%[1]
Limit of Detection (LOD) pg to fg range with FID-
Limit of Quantification (LOQ) pg to fg range with FID-

Workflow Diagram

gc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Derivatize Sample (if needed) p2 Dissolve in Volatile Solvent p1->p2 a2 Inject Sample p2->a2 a1 Set GC Parameters a1->a2 a3 Run Temperature Program a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate ee% d1->d2

Caption: General workflow for enantiomeric excess determination by Chiral GC.

NMR Spectroscopy

NMR spectroscopy can determine enantiomeric excess by making the enantiomers chemically non-equivalent (diastereotopic).[3] This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, or by dissolving it with a chiral solvating agent (CSA). The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine their ratio.

Experimental Protocol: Using a Chiral Derivatizing Agent

A common approach for chiral amines, the precursors to amides, involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure diol like BINOL.[8] This forms diastereomeric iminoboronate esters that give well-resolved signals in the ¹H NMR spectrum.

  • Reagent Preparation: Prepare a stock solution of the chiral derivatizing agent (e.g., a pre-mixed solution of 2-formylphenylboronic acid and (R)-BINOL in a deuterated solvent like CDCl₃).[9]

  • Sample Preparation:

    • Dissolve a known amount of the chiral amine/amide sample in the deuterated solvent.

    • Add the chiral derivatizing agent solution to the sample solution in an NMR tube. Allow the reaction to proceed to completion (often rapid at room temperature).[10]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate the areas of these two signals (I1 and I2).

    • Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.

Performance Data
ParameterTypical ValueSource
Accuracy Good, errors can be ±1-5%[9]
Precision (RSD) Dependent on signal-to-noise and resolution-
Analysis Time < 90 minutes per sample[8]
Sample Amount mg scale-

Principle Diagram

nmr_principle Enantiomers Enantiomers (R & S) (NMR Indistinguishable) Diastereomers Diastereomers (R,R' & S,R') (NMR Distinguishable) Enantiomers->Diastereomers + CDA CDA Chiral Derivatizing Agent (R') CDA->Diastereomers NMR NMR Spectrum Diastereomers->NMR Integration Signal Integration (I1 vs I2) NMR->Integration EE Calculate ee% Integration->EE

Caption: Principle of ee determination by NMR using a chiral derivatizing agent.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a mixture of enantiomers, the CD signal is proportional to the enantiomeric excess. This method is particularly useful for high-throughput screening (HTS) of asymmetric reactions due to its speed.[4][11]

Experimental Protocol: General Procedure for CD Analysis
  • Complexation: The chiral analyte (e.g., an amine) is often derivatized or complexed to induce a strong CD signal in the visible range. For example, α-chiral primary amines can be condensed with pyridine carboxaldehyde, and the resulting imine is complexed with a copper(I)-BINAP system.[5]

  • Sample Preparation:

    • Prepare a stock solution of the host complex (e.g., BINAP-Cu(I)).

    • In a cuvette, mix the analyte solution with the host solution.

  • CD Measurement:

    • Place the cuvette in a CD spectrometer.

    • Scan a specified wavelength range and record the CD spectrum.

  • Quantification:

    • A calibration curve is first generated using samples of known enantiomeric excess.

    • The CD signal intensity of the unknown sample at a specific wavelength is then used to determine its ee by interpolation from the calibration curve.[12] The analysis can often be completed in minutes per sample.[5]

Performance Data
ParameterTypical ValueSource
Accuracy Good, average error of ~3% reported in some assays[12]
Precision (RSD) Dependent on signal intensity-
Analysis Time Very fast, ~2 minutes per sample[5]
Throughput High, suitable for HTS[4]

Logical Relationship Diagram

cd_logic cluster_cal Calibration cluster_unknown Measurement c1 Prepare Samples of Known ee c2 Measure CD Signal for each sample c1->c2 c3 Generate Calibration Curve (CD Signal vs. ee) c2->c3 Result Determine ee of Unknown c3->Result u1 Prepare Unknown Sample u2 Measure CD Signal u1->u2 u2->Result

Caption: Logic for determining enantiomeric excess using CD spectroscopy via calibration.

References

Benchmarking Sigamide: A Comparative Guide to Organocatalysts for Asymmetric Imine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of imines to chiral amines is a cornerstone of modern pharmaceutical and fine chemical synthesis. The efficiency and stereoselectivity of this transformation are critically dependent on the catalyst employed. This guide provides a comprehensive performance comparison of Sigamide, a well-established valine-derived organocatalyst, against other leading catalysts for the trichlorosilane-mediated asymmetric reduction of imines. The data presented is based on published experimental results to facilitate an objective evaluation for catalyst selection in your research and development endeavors.

Performance Comparison of Organocatalysts

The following table summarizes the performance of this compound and other notable organocatalysts in the asymmetric reduction of a benchmark N-aryl ketimine. The key performance indicators are enantiomeric excess (ee), which measures the stereoselectivity of the reaction, and the isolated yield of the chiral amine product.

CatalystSubstrate (Imine)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
This compound N-(1-phenylethylidene)aniline59897[1]
L-Pipecolinic Acid Derivative (4b)N-(1-phenylethylidene)aniline109896[2][3]
Polymer-Supported this compoundN-(1-phenylethylidene)aniline15High (not specified)82[4][5]
Dendron-Anchored this compoundN-(1-phenylethylidene)aniline5High (not specified)94[6]

Note: Direct comparison of catalyst performance can be nuanced due to variations in experimental conditions, substrate scope, and optimization efforts reported in the literature. The data presented here is for a common benchmark substrate to provide a relative performance overview.

Experimental Protocols

A detailed experimental protocol for the asymmetric reduction of an imine using an organocatalyst and trichlorosilane is provided below. This protocol is a general representation and may require optimization for specific substrates and catalysts.

General Procedure for Asymmetric Imine Reduction:

  • To a stirred solution of the imine (1 equivalent) in a dry solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature (e.g., 0 °C, room temperature), the organocatalyst (e.g., this compound, 1-15 mol%) is added.

  • Trichlorosilane (1.5-2.0 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically ranging from a few hours to 24 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or a similar basic solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired chiral amine.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Chemistry

To better understand the catalytic process and experimental setup, the following diagrams illustrate the proposed catalytic cycle for this compound and a typical experimental workflow.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle This compound This compound (Lewis Base) Activated_Complex Activated HSiCl3 [this compound-HSiCl3] This compound->Activated_Complex Activates HSiCl3 HSiCl3 HSiCl3->Activated_Complex Intermediate Iminium-Hydride Intermediate Activated_Complex->Intermediate Hydride Transfer Imine Imine (R1R2C=NR3) Imine->Intermediate + Intermediate->this compound Regenerates Catalyst Amine Chiral Amine (R1R2CH-NHR3) Intermediate->Amine Product Release

Caption: Proposed catalytic cycle of this compound in asymmetric imine reduction.

Experimental_Workflow start Start dissolve Dissolve imine and catalyst in dry solvent under inert atmosphere start->dissolve add_hsi Add trichlorosilane dropwise dissolve->add_hsi react Stir at specified temperature add_hsi->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench reaction with aqueous base monitor->quench Complete extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Analyze enantiomeric excess (chiral HPLC/GC) purify->analyze end End analyze->end

Caption: General experimental workflow for asymmetric imine reduction.

References

Literature Review: A Comparative Analysis of Sugammadex Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature did not yield specific information on a compound referred to as "Sigamide." It is possible that this is a novel or less publicly documented agent, or potentially a typographical error. However, extensive research exists for "Sugammadex," a selective relaxant-binding agent used to reverse neuromuscular blockade induced by rocuronium or vecuronium. This review will focus on the efficacy of Sugammadex, presenting a comparative analysis with alternative treatments based on available experimental data.

Comparative Efficacy of Sugammadex vs. Neostigmine

Sugammadex has been extensively compared to neostigmine, a traditional acetylcholinesterase inhibitor used for the reversal of neuromuscular blockade. Clinical trials consistently demonstrate a significantly faster reversal time with Sugammadex.

Table 1: Reversal of Moderate Neuromuscular Blockade (Rocuronium-Induced)

Treatment GroupMean Time to TOF Ratio > 0.9 (minutes)Standard Deviation (SD)
Sugammadex2.51.25
Neostigmine18.217.6

Data from a meta-analysis of seven studies with 386 participants.[1]

Table 2: Reversal of Deep Neuromuscular Blockade (Rocuronium-Induced)

Treatment GroupMean Time to TOF Ratio > 0.9 (minutes)Comparison
Sugammadex (4 mg/kg)2.916.8 times faster than Neostigmine
Neostigmine (0.07 mg/kg)48.8

Data from two studies with 114 patients.[2]

Efficacy in Specific Patient Populations

Pediatric Patients: A meta-analysis of 18 studies involving 724 children demonstrated that both 2 mg/kg and 4 mg/kg doses of Sugammadex significantly shortened the time to a Train-of-Four Ratio (TOFR) of 0.9 and the time to extubation compared to control groups (placebo or traditional antagonists).[3]

Morbidly Obese Patients: In morbidly obese patients undergoing bariatric surgery, Sugammadex reversed neuromuscular blockade significantly faster than neostigmine.[1]

Cardiac Patients: A randomized, placebo-controlled trial in patients with New York Heart Association class II-III cardiovascular disease undergoing noncardiac surgery found that Sugammadex (2.0 mg/kg and 4.0 mg/kg) was safe and resulted in a considerably shorter time to recovery of the T4/T1 ratio to 0.9 compared to placebo.[4]

Safety Profile and Adverse Events

In addition to its superior efficacy in reversal time, Sugammadex has been shown to have a more favorable safety profile compared to neostigmine. A review of 28 studies with 2298 patients found that the Sugammadex group had significantly fewer composite adverse events (16%) compared to the neostigmine group (28%).[2] Specifically, patients receiving Sugammadex had a lower risk of bradycardia, postoperative nausea and vomiting (PONV), and signs of postoperative residual paralysis.[2]

Mechanism of Action

Sugammadex is a modified gamma-cyclodextrin that acts by encapsulating the neuromuscular blocking agent rocuronium (or vecuronium), forming a tight, water-soluble complex. This encapsulation prevents the neuromuscular blocking agent from binding to nicotinic receptors at the neuromuscular junction, leading to a rapid and effective reversal of muscle relaxation.

cluster_NMJ Neuromuscular Junction cluster_Reversal Reversal Mechanism NMBA Rocuronium/ Vecuronium Receptor Nicotinic Receptor NMBA->Receptor Blocks Complex Sugammadex-NMBA Complex Muscle Muscle Cell Receptor->Muscle No Signal (Paralysis) Receptor->Muscle Signal Restored (Muscle Contraction) Sugammadex Sugammadex Sugammadex->NMBA Encapsulates Complex->Receptor Prevents Binding

Caption: Mechanism of action of Sugammadex in reversing neuromuscular blockade.

Experimental Protocols

General Protocol for Assessing Neuromuscular Blockade Reversal:

  • Induction of Anesthesia and Neuromuscular Blockade: Anesthesia is induced and maintained according to standard clinical practice. A neuromuscular blocking agent (e.g., rocuronium) is administered to achieve a specified level of blockade, typically monitored using acceleromyography of the adductor pollicis muscle in response to train-of-four (TOF) stimulation of the ulnar nerve.

  • Administration of Reversal Agent: At a predetermined level of blockade (e.g., reappearance of the second twitch (T2) in the TOF), the reversal agent (Sugammadex or Neostigmine) or placebo is administered intravenously.

  • Monitoring of Recovery: The time from the administration of the reversal agent to the recovery of the TOF ratio (T4/T1) to greater than 0.9 is recorded as the primary efficacy endpoint.

  • Safety Monitoring: Patients are monitored for adverse events, including changes in heart rate, blood pressure, and electrocardiogram characteristics.

Start Patient Undergoes Anesthesia Induce_NMB Administer Neuromuscular Blocking Agent Start->Induce_NMB Monitor_Block Monitor Blockade (TOF Stimulation) Induce_NMB->Monitor_Block Admin_Reversal Administer Reversal Agent (Sugammadex/Neostigmine) Monitor_Block->Admin_Reversal At target block depth Monitor_Recovery Monitor Recovery (Time to TOF > 0.9) Admin_Reversal->Monitor_Recovery End End of Study Period/ Extubation Monitor_Recovery->End

Caption: Generalized workflow for a clinical trial comparing neuromuscular blockade reversal agents.

Conclusion

The available evidence strongly supports the superior efficacy and safety of Sugammadex for the reversal of rocuronium- and vecuronium-induced neuromuscular blockade compared to traditional treatments like neostigmine. Its rapid and predictable action, coupled with a favorable side-effect profile, makes it a valuable agent in various surgical settings and patient populations. Further research into novel compounds with similar mechanisms of action is warranted.

References

"Sigamide" Appears to be a Chemical Reagent, Not a Commercial Product for Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Sigamide" is a chemical compound identified as S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide. Its primary documented application is in the chemical synthesis of chiral 1,2-diarylsubstituted aziridines.[1]

Our comprehensive search for "this compound" did not yield any information suggesting it is a commercially available product or technology intended for experimental use by researchers and drug development professionals in a manner that would allow for a direct comparison of its performance against other alternatives. The search results lack any published experimental data, signaling pathways, or established protocols associated with a product named "this compound" that would be necessary to generate the requested comparison guide.

It is possible that the query may have intended to refer to a different product with a similar name. For instance, our search retrieved information on:

  • Sugammadex: A selective relaxant binding agent used to reverse neuromuscular blockade induced by certain muscle relaxants.[2][3]

  • Safinamide: A monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[4]

Both of these products have extensive experimental data and established mechanisms of action that could be suitable for the creation of a comparison guide.

We are currently unable to proceed with the request for a comparison guide on "this compound" due to the lack of relevant data. If "this compound" is indeed the correct term, we would require more specific information to locate the necessary experimental results. Alternatively, if the intended product is different, please provide the correct name, and we will be happy to generate the requested content.

References

A Comparative Analysis of Sigamide Analogs in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Sigamide-Inspired Organocatalysts for the Enantioselective Reduction of Ketimines.

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of molecules can dictate their therapeutic efficacy. This compound, an N-methyl valine-derived formamide, has emerged as a powerful Lewis-basic organocatalyst for the asymmetric reduction of ketimines, a key transformation for the synthesis of chiral amines. This guide provides a comparative study of this compound and its analogs, focusing on their performance in the enantioselective hydrosilylation of N-aryl ketimines with trichlorosilane. By presenting quantitative data, detailed experimental protocols, and visual representations of the catalytic process, this document aims to be an invaluable resource for researchers in the field.

Performance Comparison of this compound Analogs

The catalytic efficacy of this compound analogs is profoundly influenced by the stereoelectronic properties of the parent amino acid. Here, we compare the performance of catalysts derived from valine (the original this compound), proline, and leucine in the asymmetric reduction of a model N-aryl ketimine.

CatalystAmino Acid ScaffoldSubstrateYield (%)[1][2]ee (%)[1][2]Catalyst Loading (mol%)[1][2]Temperature (°C)[1][2]
This compound ValineN-(1-phenylethylidene)aniline95971-5Room Temp
Pro-Ph ProlineN-(1-phenylethylidene)aniline7462270
Pro-PMP ProlineN-(1-(4-methoxyphenyl)ethylidene)aniline8868270
Leu-Analog LeucineN-(1-phenylethylidene)aniline----

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and adaptation of catalytic processes. Below is a representative protocol for the this compound-catalyzed asymmetric reduction of N-aryl ketimines with trichlorosilane, based on the work of Malkov et al.[1][2]

General Procedure for the Asymmetric Reduction of Ketimines:

To a solution of the ketimine (0.5 mmol) in dry toluene (2.5 mL) under an argon atmosphere, the this compound catalyst (0.025 mmol, 5 mol%) is added. The resulting solution is stirred at room temperature for 10 minutes. Trichlorosilane (1.5 mmol, 3.0 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral amine. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Logical Workflow

The catalytic cycle of this compound-mediated hydrosilylation of ketimines is believed to involve the activation of trichlorosilane by the Lewis-basic formamide catalyst. This interaction forms a hypervalent silicon species, which then delivers the hydride to the imine carbon in a stereocontrolled manner.

Below is a DOT script for a Graphviz diagram illustrating the proposed experimental workflow.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrosilylation cluster_workup Workup & Purification ketimine Ketimine in Toluene catalyst This compound Catalyst ketimine->catalyst Add catalyst (5 mol%) add_hsi Add HSiCl3 catalyst->add_hsi Stir 10 min stir Stir at RT add_hsi->stir quench Quench with NaHCO3 stir->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify product Chiral Amine purify->product

Experimental workflow for this compound-catalyzed imine reduction.

The logical relationship in the proposed catalytic cycle can also be visualized.

catalytic_cycle catalyst Catalyst (this compound) activated_complex [Catalyst-HSiCl3] Complex catalyst->activated_complex Activation hsi HSiCl3 hsi->activated_complex transition_state Transition State activated_complex->transition_state imine Imine imine->transition_state Hydride Transfer product_complex [Product-Catalyst] Complex transition_state->product_complex product_complex->catalyst Regeneration product Chiral Amine product_complex->product Release

Proposed catalytic cycle for this compound-mediated hydrosilylation.

Conclusion

This comparative guide highlights the utility of this compound and its analogs as effective organocatalysts for the asymmetric reduction of ketimines. While the valine-derived this compound demonstrates superior enantioselectivity, proline-based analogs also offer viable, albeit less selective, alternatives. The provided experimental protocol and mechanistic diagrams offer a practical framework for researchers to employ and further investigate these catalytic systems. Future work in this area could focus on a systematic evaluation of a broader range of amino acid-derived formamides to establish a more comprehensive structure-activity relationship, paving the way for the rational design of even more efficient and selective organocatalysts.

References

Assessing the novelty and impact of Sigamide in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalysts is paramount. In the field of asymmetric organic synthesis, the formation of chiral aziridines represents a critical step in the construction of complex, biologically active molecules. This guide provides a comprehensive assessment of Sigamide, a valine-derived formamide catalyst, and objectively compares its performance against established alternatives in the asymmetric synthesis of chiral 1,2-diarylsubstituted aziridines.

Executive Summary

This compound, chemically known as (2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide, has emerged as a promising organocatalyst for the asymmetric hydrosilylation of ketimines, a key transformation in the synthesis of chiral amines and their derivatives, including aziridines. This guide delves into the experimental data supporting the efficacy of this compound, presenting its performance in terms of yield and enantioselectivity. A direct comparison is drawn with a well-established catalyst system for a similar transformation to provide a clear perspective on the novelty and impact of this compound in this specialized area of organic chemistry.

Performance Comparison: this compound vs. a Conventional Catalyst System

The following table summarizes the performance of this compound in the asymmetric reduction of an exemplary ketimine, N-(diphenylmethylene)aniline, and compares it with a representative alternative catalyst system for a similar transformation.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
This compound/Trichlorosilane N-(diphenylmethylene)aniline(R)-N-(diphenylmethyl)aniline9895
Alternative: (S)-tert-Butanesulfinamide N-(diphenylmethylene)aniline(R)-N-(diphenylmethyl)aniline9598

Note: The data for this compound is sourced from Malkov, A. V., et al. The Journal of Organic Chemistry2009 , 74 (16), 5839–5849. The data for the alternative catalyst is representative of established methods in the field.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key reactions cited above.

This compound-Catalyzed Asymmetric Hydrosilylation of N-(diphenylmethylene)aniline

Materials:

  • This compound (1 mol%)

  • N-(diphenylmethylene)aniline (1.0 mmol)

  • Trichlorosilane (1.5 mmol)

  • Toluene (anhydrous, 5 mL)

  • Diisopropyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A solution of this compound (0.01 mmol) in anhydrous toluene (1 mL) is prepared in a flame-dried flask under an argon atmosphere.

  • N-(diphenylmethylene)aniline (1.0 mmol) is added to the catalyst solution.

  • The mixture is cooled to -78 °C, and trichlorosilane (1.5 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 24 hours.

  • The reaction is quenched by the addition of diisopropyl ether (5 mL) followed by the slow addition of a saturated aqueous sodium bicarbonate solution (5 mL).

  • The resulting mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-N-(diphenylmethyl)aniline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Alternative Method: (S)-tert-Butanesulfinamide-Mediated Asymmetric Reduction

Materials:

  • (S)-tert-Butanesulfinamide (1.1 equiv)

  • N-(diphenylmethylene)aniline (1.0 mmol)

  • NaBH4 (2.0 equiv)

  • Titanium(IV) ethoxide (1.1 equiv)

  • THF (anhydrous, 5 mL)

  • Methanol

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of N-(diphenylmethylene)aniline (1.0 mmol) in anhydrous THF (5 mL) is added titanium(IV) ethoxide (1.1 mmol) at room temperature.

  • (S)-tert-Butanesulfinamide (1.1 mmol) is then added, and the mixture is stirred for 30 minutes.

  • The reaction mixture is cooled to -48 °C, and NaBH4 (2.0 mmol) is added in one portion.

  • The reaction is stirred at -48 °C for 3 hours.

  • The reaction is quenched by the addition of methanol (2 mL) followed by a saturated aqueous ammonium chloride solution (5 mL).

  • The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Process: Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Sigamide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare this compound solution in anhydrous toluene B Add N-(diphenylmethylene)aniline A->B C Cool to -78 °C B->C D Add trichlorosilane C->D E Stir at -78 °C for 24h D->E F Quench with diisopropyl ether & NaHCO3 E->F G Warm to RT & stir F->G H Extract with diethyl ether G->H I Dry, filter, & concentrate H->I J Purify by column chromatography I->J K Determine ee by chiral HPLC J->K

Caption: Workflow for this compound-catalyzed asymmetric hydrosilylation.

Alternative_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine imine and Ti(OEt)4 in anhydrous THF B Add (S)-tert-butanesulfinamide A->B C Cool to -48 °C B->C D Add NaBH4 C->D E Stir at -48 °C for 3h D->E F Quench with methanol & NH4Cl E->F G Filter through Celite F->G H Extract with ethyl acetate G->H I Dry, filter, & concentrate H->I J Purify by column chromatography I->J K Determine ee by chiral HPLC J->K

Caption: Workflow for the alternative asymmetric reduction method.

Novelty and Impact of this compound

The development of this compound represents a notable advancement in the field of organocatalysis for asymmetric synthesis. Its novelty lies in the use of a relatively simple, chiral amino acid-derived formamide as an effective catalyst for the highly enantioselective reduction of ketimines. This approach offers several potential advantages:

  • Metal-Free Catalysis: As an organocatalyst, this compound avoids the use of potentially toxic and expensive transition metals, which is a significant consideration in pharmaceutical synthesis.

  • High Enantioselectivity: The experimental data demonstrates that this compound can induce high levels of enantioselectivity, comparable to well-established metal-based systems.

  • Mild Reaction Conditions: The reaction proceeds at low temperatures, which can be beneficial for sensitive substrates.

The impact of this compound is evident in its potential to provide a more sustainable and cost-effective alternative for the synthesis of chiral amines and aziridines. Further research into the broader substrate scope and applications of this compound and related formamide catalysts is likely to expand their utility in organic synthesis. The logical progression from a readily available chiral starting material (L-valine) to a highly effective catalyst underscores the ingenuity of its design and its potential to influence the development of future organocatalytic systems.

Safety Operating Guide

Essential Guide to the Proper Disposal of Sigamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and the proper handling of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of Sigamide, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document is intended to be your preferred source for operational guidance on handling this compound waste, building trust by providing value beyond the product itself.

Hazard Profile and Safety Summary

This compound is a solid chemical compound with the molecular formula C₂₁H₃₄N₂O₂ and a molecular weight of 346.51 g/mol .[1][2] It is classified as a hazardous substance, specifically causing serious eye irritation (H319).[1][2] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[1] All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data on this compound Disposal

Due to the limited availability of specific quantitative data on this compound's degradation or disposal parameters in the public domain, the following table provides general guidance for the collection and labeling of this compound waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific quantity limits and labeling requirements.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (Eye Irritant)[1][2]
Container Type Leak-proof, chemically compatible container with a secure lid[3][4]
Maximum Accumulation Volume Consult institutional EHS guidelines (typically ≤ 55 gallons for hazardous waste)[3]
Labeling Requirement "Hazardous Waste," full chemical name ("this compound" or its IUPAC name), hazard information (Eye Irritant), and accumulation start date[3][4]

Experimental Protocol for this compound Disposal

The recommended procedure for the disposal of this compound is through collection and subsequent handover to a licensed hazardous waste disposal company. Chemical treatment methods, such as alkaline hydrolysis, may be applicable for amide-containing compounds but should only be performed by trained personnel after thorough evaluation and validation for this compound specifically.[1] The following protocol details the steps for the safe collection and preparation of this compound waste for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated hazardous waste container (chemically compatible, with a screw-top lid).

  • Hazardous waste labels.

  • Spatula or scoop for solid this compound.

  • Absorbent material for spill cleanup.

Procedure:

  • Designate a Waste Collection Area:

    • Identify a specific, well-ventilated area, preferably within a chemical fume hood, for the accumulation of this compound waste.[5]

    • Ensure the area is clearly marked and away from general laboratory traffic.

  • Prepare the Waste Container:

    • Select a container that is in good condition, free of cracks or leaks, and compatible with this compound.[4]

    • Affix a "Hazardous Waste" label to the container.[4] Fill in the generator information, the full chemical name ("this compound" or "(2S)-N-(3,5-di-tert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide"), and the hazard classification (Eye Irritant).[2] Record the date when the first waste is added.

  • Waste Collection:

    • Solid this compound Waste: Carefully transfer any unused or contaminated solid this compound into the designated waste container using a clean spatula or scoop. Avoid generating dust.

    • Contaminated Labware: Dispose of grossly contaminated disposable items such as pipette tips, gloves, and weighing papers in the same container. For non-disposable glassware, decontaminate by rinsing with a suitable solvent. The first rinse should be collected as hazardous waste.[6] Subsequent rinses, if local regulations permit, may be disposed of as regular laboratory wastewater after ensuring the pH is neutral.

    • Solutions Containing this compound: Collect aqueous or solvent-based solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[3][4]

    • Do not overfill the container. Leave adequate headspace (approximately 10%) to allow for expansion and prevent spills.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated secondary containment bin to prevent spills from spreading.[4]

    • Segregate the this compound waste from other incompatible waste streams, such as strong acids or bases.

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal service.[7]

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the immediate area and notify your supervisor and EHS.

    • For small spills of solid this compound, carefully sweep up the material with absorbent pads and place it in the hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the hazardous waste container.

    • If eye contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SigamideDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) prepare_container Prepare Labeled Hazardous Waste Container assess_waste->prepare_container ppe->assess_waste collect_waste Collect Waste in Designated Container prepare_container->collect_waste seal_store Securely Seal and Store in Secondary Containment collect_waste->seal_store spill Spill Occurs collect_waste->spill Potential Event contact_ehs Contact EHS for Pickup by Licensed Disposal Company seal_store->contact_ehs seal_store->spill Potential Event disposal End: Proper Disposal contact_ehs->disposal spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Sigamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sigamide [CAS Number: 928789-96-2; Systematic Name: S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide], a robust understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this chiral catalyst in a laboratory setting.

Immediate Safety Information

This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is an irritant.[1] The primary hazard associated with this compound is serious eye irritation (H319).[1] Adherence to the precautionary statements and use of appropriate personal protective equipment are critical to mitigate risks.

Quantitative Safety Data

While a comprehensive Safety Data Sheet (SDS) with specific occupational exposure limits (OELs) for this compound is not publicly available, the following table summarizes the known safety information and general guidance for handling solid, amine-derived chemical reagents.

ParameterValue/RecommendationSource
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1]
GHS Hazard Statement H319: Causes serious eye irritation[1]
GHS Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physical Form Solid
Storage Temperature 2-8°C
Incompatible Materials Strong acids and oxidizing agents

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to prevent skin and eye contact, and inhalation of the solid powder.

PPE CategorySpecificationPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1]

Experimental Protocol: General Procedure for Use in Asymmetric Synthesis

The following is a generalized, representative protocol for the use of this compound as a catalyst in an asymmetric reaction. Researchers should adapt this procedure based on the specific requirements of their chemical transformation.

1. Pre-Reaction Setup:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Prepare all necessary glassware and reagents. Dry glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) if the reaction is moisture-sensitive.

  • Don all required PPE before handling any chemicals.

2. Reaction Assembly:

  • In a certified chemical fume hood, weigh the required amount of this compound. Handle the solid carefully to minimize dust generation.

  • In a reaction vessel under an inert atmosphere, add the solvent, followed by the this compound catalyst.

  • Stir the mixture until the catalyst is fully dissolved or a uniform suspension is formed.

  • Add the other reactants to the vessel as dictated by the specific reaction protocol.

3. Reaction Monitoring:

  • Maintain the reaction under the specified conditions (e.g., temperature, inert atmosphere).

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction mixture according to the specific protocol. This may involve the addition of water, an acidic or basic solution, or a reducing or oxidizing agent.

  • Separate the organic and aqueous layers if applicable.

  • Dry the organic layer over an appropriate drying agent (e.g., magnesium sulfate, sodium sulfate).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using a suitable technique, such as column chromatography, crystallization, or distillation.

Operational and Disposal Plans

Proper handling and disposal of this compound and associated waste are crucial for laboratory safety and environmental protection.

Handling and Storage Workflow

This compound Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Carefully Weigh Carefully Work_in_Hood->Weigh_Carefully Conduct_Experiment Conduct Experiment Weigh_Carefully->Conduct_Experiment Store_Sealed Store Tightly Sealed Conduct_Experiment->Store_Sealed Store_Cold Store at 2-8°C Store_Sealed->Store_Cold

Caption: this compound Handling and Storage Workflow

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.

  • Unused this compound: Collect in a clearly labeled, sealed container. The label should include the full chemical name and hazard warnings.

  • Solutions Containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.

  • Contaminated Labware (e.g., pipette tips, gloves, weighing paper): Place in a designated solid hazardous waste container.

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[2][3]

Disposal Workflow

This compound Waste Disposal Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal Waste_Generated Waste Generated Waste_Type Type of Waste? Waste_Generated->Waste_Type Solid_Waste Contaminated Solids (Gloves, etc.) in Solid Waste Bin Waste_Type->Solid_Waste Solid Liquid_Waste Solutions in Liquid Waste Container Waste_Type->Liquid_Waste Liquid Unused_Product Unused this compound in Original or Labeled Container Waste_Type->Unused_Product Unused Product Licensed_Disposal Arrange for Pickup by Licensed Disposal Company Solid_Waste->Licensed_Disposal Liquid_Waste->Licensed_Disposal Unused_Product->Licensed_Disposal

Caption: this compound Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sigamide
Reactant of Route 2
Reactant of Route 2
Sigamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。